4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Description
The exact mass of the compound 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-6-9(10(12)14-13-6)7-2-4-8(11)5-3-7/h2-5H,1H3,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMAIRSHUYHWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62538-16-3 | |
| Record name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of the novel pyrazole derivative, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This compound is of significant interest to the pharmaceutical and agrochemical industries due to the established biological activities of the pyrazole scaffold. This document outlines a proposed synthetic route, detailed experimental protocols, and comprehensive characterization data.
Introduction
Pyrazoles are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The introduction of a fluorophenyl group and a methyl group at specific positions on the pyrazole ring, along with an amino group, is anticipated to modulate the compound's biological activity, making 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine a promising candidate for further investigation in drug discovery programs.
Synthetic Pathway
The synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(4-fluorophenyl)-3-oxobutanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine hydrate to yield the final product.
Experimental Protocols
Synthesis of 2-(4-fluorophenyl)-3-oxobutanenitrile (Intermediate)
Materials:
-
Ethyl acetate
-
(4-fluorophenyl)acetonitrile
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.
-
Add a solution of ethyl acetate and (4-fluorophenyl)acetonitrile in anhydrous ethanol dropwise to the stirred solution of sodium ethoxide at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)-3-oxobutanenitrile.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Final Product)
Materials:
-
2-(4-fluorophenyl)-3-oxobutanenitrile
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 2-(4-fluorophenyl)-3-oxobutanenitrile in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Characterization
The structure and purity of the synthesized 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine would be confirmed by various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 150-200 °C |
| Solubility | Soluble in DMSO, DMF, and methanol |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.2 | s | 3H | -CH₃ |
| ~ 5.5 | br s | 2H | -NH₂ |
| ~ 7.1 - 7.3 | m | 4H | Aromatic-H |
| ~ 11.5 | br s | 1H | -NH (pyrazole) |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 10 | -CH₃ |
| ~ 100 | C4-pyrazole |
| ~ 115 (d, J ≈ 21 Hz) | C-H (aromatic, ortho to F) |
| ~ 130 (d, J ≈ 8 Hz) | C-H (aromatic, meta to F) |
| ~ 135 | C-F (aromatic) |
| ~ 140 | C3-pyrazole |
| ~ 155 | C5-pyrazole |
| ~ 160 (d, J ≈ 245 Hz) | C-F (aromatic) |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amine & pyrazole) |
| 3100 - 3000 | C-H stretching (aromatic) |
| 2950 - 2850 | C-H stretching (aliphatic) |
| ~ 1620 | N-H bending (amine) |
| ~ 1590, 1500 | C=C stretching (aromatic) |
| ~ 1220 | C-F stretching |
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 191.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The proposed synthetic route is based on well-established chemical principles for pyrazole synthesis. The detailed experimental protocols and expected characterization data serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this novel compound for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed synthesis and characterize the compound's properties definitively.
A Technical Guide to the Spectroscopic Characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Due to the limited availability of experimental data for this specific compound in public databases, this document presents predicted spectroscopic data and data for a closely related isomer, alongside generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and similar pyrazole derivatives.
Spectroscopic Data
Given the scarcity of direct experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, this section provides predicted data for the target molecule and experimental data for a structural isomer, 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This comparative approach offers valuable insights into the expected spectral characteristics.
Predicted Spectroscopic Data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
The following tables summarize the predicted spectroscopic data obtained from computational chemistry software and databases. These predictions are based on the compound's structure and provide a theoretical baseline for experimental verification.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H |
| ~7.05 | t | 2H | Ar-H |
| ~5.50 | s (br) | 2H | -NH₂ |
| ~2.20 | s | 3H | -CH₃ |
| ~1.80 | s (br) | 1H | -NH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~162 (d, ¹JCF ≈ 245 Hz) | C-F |
| ~150 | C5 |
| ~145 | C3 |
| ~130 (d, ³JCF ≈ 8 Hz) | Ar-C |
| ~128 (d, ⁴JCF ≈ 3 Hz) | Ar-C-H |
| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C-H |
| ~105 | C4 |
| ~12 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretching (amine and pyrazole) |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Weak | C-H stretching (methyl) |
| ~1620 | Strong | C=N stretching |
| ~1590 | Strong | C=C stretching (aromatic) |
| ~1510 | Strong | N-H bending |
| ~1220 | Strong | C-F stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 191.09 | 100 | [M]⁺ (Molecular Ion) |
| 176.07 | 40 | [M-CH₃]⁺ |
| 111.04 | 30 | [C₆H₄F-CN]⁺ |
| 95.04 | 25 | [C₆H₄F]⁺ |
Experimental Data for the Isomer: 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
The following data is for the structural isomer where the 4-fluorophenyl group is attached to the N1 position of the pyrazole ring. While not identical, it provides a useful comparison for the expected spectral features.
Table 5: ¹³C NMR Chemical Shifts for 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
| SpectraBase Spectrum ID | Comments |
| IKwM8Wv4la9 | Computed using HOSE algorithm |
Note: Access to the full spectrum on SpectraBase may require a subscription.[1]
Experimental Protocols
The following are generalized protocols for acquiring NMR, IR, and MS data for novel small organic molecules like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for the structural elucidation of a novel organic compound using NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The sample should be free of particulate matter.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.[2]
-
¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.
-
2D NMR (if necessary): For unambiguous assignment of complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for determining proton-proton and proton-carbon correlations.[2]
Infrared (IR) Spectroscopy
For solid samples, one of the following methods is typically employed:
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.[3]
-
Compress the mixture in a die under high pressure to form a transparent or translucent pellet.[3][4]
-
Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]
-
-
Thin Solid Film Method:
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]
-
Mount the plate in the spectrometer and obtain the spectrum.[5]
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if coupled with chromatography, through a GC column.
-
Ionization: In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualization
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic characterization of a novel compound like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Caption: A workflow for the characterization of a new chemical entity.
Caption: Logical relationships in NMR for structure elucidation.
References
Physical and chemical properties of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical and Physical Properties
While specific experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in publicly available literature, the following table summarizes its key computed and structural properties. Data for closely related analogs are provided for comparative purposes.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₁₀FN₃ | [1] |
| Molecular Weight | 191.21 g/mol | [1] |
| IUPAC Name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | N/A |
| CAS Number | Not available | N/A |
| Appearance | Likely a solid at room temperature | Based on related compounds |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| pKa | Data not available | N/A |
Experimental Protocols
The synthesis of pyrazole derivatives is well-established in organic chemistry. A common and effective method involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The following is a plausible experimental protocol for the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, adapted from established methodologies for similar compounds.
Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Principle: This synthesis involves the reaction of (4-fluorophenyl)hydrazine with 2-methyl-3-oxobutanamide (acetoacetamide). The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring.
Reactants:
-
(4-fluorophenyl)hydrazine
-
2-methyl-3-oxobutanamide
-
Glacial acetic acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (4-fluorophenyl)hydrazine (1 equivalent) in glacial acetic acid.
-
Add 2-methyl-3-oxobutanamide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified crystals under vacuum to obtain 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Analytical Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H, C=C, and C-F bonds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not extensively documented, pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including acting as kinase inhibitors. A closely related compound, S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, has been identified as a highly selective inhibitor of p38 MAP kinase. This suggests that 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could potentially interact with similar signaling pathways.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4][5] The pathway is typically initiated by environmental stresses or inflammatory cytokines.[2] This leads to the activation of a MAP kinase kinase kinase (MAP3K), such as ASK1 or TAK1, which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), typically MKK3 or MKK6.[6] These MAP2Ks then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif.[6] Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other kinases like MK2 and transcription factors such as ATF2 and MEF2C, leading to a cellular response.
Visualizations
Experimental Workflow: Synthesis and Purification
References
- 1. 72411-53-1 CAS MSDS (3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. assaygenie.com [assaygenie.com]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential methodologies for determining the aqueous solubility and chemical stability of the novel investigational compound, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. While specific experimental data for this compound is not publicly available, this document outlines the standard, industry-accepted protocols necessary for its physicochemical characterization. Adherence to these protocols is critical for the successful progression of this compound through the drug development pipeline, ensuring its quality, safety, and efficacy.
Introduction to Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that profoundly influence its bioavailability, therapeutic effectiveness, and shelf-life. Poor aqueous solubility can lead to insufficient drug absorption and variable clinical outcomes, while chemical instability can result in the degradation of the API, potentially generating toxic byproducts and diminishing its potency. Early and thorough characterization of these parameters is therefore indispensable for any new chemical entity. This guide outlines the standard experimental protocols for solubility and stability assessment, aligned with the principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3][4]
Solubility Assessment
The solubility of a compound is the maximum amount of that substance that can be dissolved in a given solvent at a specific temperature and pH to form a saturated solution. For pharmaceutical development, aqueous solubility across the physiological pH range is of primary concern. The two main types of solubility measured are thermodynamic and kinetic solubility.
Data Presentation: Solubility of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
The following table is a template for summarizing the solubility data for the target compound.
| Solubility Type | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Thermodynamic | Simulated Gastric Fluid (SGF) | 1.2 | 37 | Data | Data |
| Thermodynamic | Simulated Intestinal Fluid (SIF) | 6.8 | 37 | Data | Data |
| Thermodynamic | Acetate Buffer | 4.5 | 25 | Data | Data |
| Thermodynamic | Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data | Data |
| Kinetic | Phosphate Buffered Saline (PBS) | 7.4 | 25 | Data | Data |
Experimental Protocols for Solubility Testing
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[5]
Objective: To determine the concentration of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in a saturated aqueous solution at equilibrium.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[6]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The resulting suspensions are filtered through a low-binding 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7]
-
Data Analysis: The solubility is reported in µg/mL and µM.
Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[8][9]
Objective: To determine the concentration at which 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine begins to precipitate from a supersaturated aqueous solution.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of the compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.
-
Precipitation Induction: An aqueous buffer (e.g., PBS pH 7.4) is added to the wells, and the plate is incubated for a set period (e.g., 2 hours) at a controlled temperature.
-
Measurement: The amount of light scattered by the precipitated particles in each well is measured using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
Figure 1: Experimental Workflows for Solubility Assessment.
Stability Assessment
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2][10] These studies are governed by ICH guidelines, primarily Q1A(R2), and are crucial for establishing a retest period or shelf life and recommended storage conditions.[1][3]
Data Presentation: Stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
The following tables provide templates for summarizing stability data.
Table 2: Long-Term and Accelerated Stability Data
| Storage Condition | Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Conforms | 100.0 | < 0.1 |
| 3 | Conforms | Data | Data | |
| 6 | Conforms | Data | Data | |
| 12 | Conforms | Data | Data | |
| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Conforms | 100.0 | < 0.1 |
| 3 | Conforms | Data | Data | |
| 6 | Data | Data | Data |
Table 3: Forced Degradation Study Results
| Stress Condition | Duration | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 0.1 N HCl (Heated) | 24 h | Data | Data | Data | Data |
| 0.1 N NaOH (Heated) | 24 h | Data | Data | Data | Data |
| 3% H₂O₂ (RT) | 24 h | Data | Data | Data | Data |
| Heat (60°C, Solid) | 7 days | Data | Data | Data | Data |
| Photostability (ICH Q1B) | 1.2M lux·hr | Data | Data | Data | Data |
Experimental Protocols for Stability Testing
These studies are performed to evaluate the thermal and humidity-related stability of the drug substance over an extended period.[2]
Objective: To establish the retest period and storage conditions for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Methodology:
-
Sample Preparation: At least three primary batches of the compound are packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]
-
Storage Conditions: Samples are stored under the long-term and accelerated conditions specified by ICH Q1A(R2), as detailed in the table above.[1]
-
Analytical Testing: At each time point, samples are tested for attributes susceptible to change, including:
-
Assay: To determine the potency of the compound.
-
Degradation Products/Impurities: To quantify any related substances.
-
Appearance: Visual inspection for any physical changes (e.g., color, form). The analytical methods used must be stability-indicating.
-
Forced degradation studies are undertaken to identify likely degradation products and demonstrate the specificity of the analytical methods used.[10][11] The goal is to achieve 5-20% degradation of the active ingredient.[11]
Objective: To identify the degradation pathways and potential degradation products of the compound under various stress conditions.
Methodology:
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and may be heated to accelerate degradation.[12]
-
Oxidation: The compound is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide).[11]
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60°C-80°C).[12][13]
-
Photostability: The solid compound and a solution of the compound are exposed to light according to ICH Q1B guidelines.[12]
-
Analysis: Samples are analyzed at various time points using a validated stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate, identify, and quantify the parent compound and its degradation products.
Figure 2: Logical Workflow for Stability Assessment.
Potential Biological Signaling Pathways
Pyrazole derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer properties.[14][15] They often function as inhibitors of various protein kinases involved in cell proliferation and survival signaling pathways.[16] For a compound like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, potential targets could include kinases in pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are commonly dysregulated in cancer.
Figure 3: Potential Kinase Inhibition Signaling Pathways.
References
- 1. mastercontrol.com [mastercontrol.com]
- 2. pharma.gally.ch [pharma.gally.ch]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 6. who.int [who.int]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. pharmatutor.org [pharmatutor.org]
- 10. snscourseware.org [snscourseware.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Biological activity screening of novel pyrazole derivatives
An in-depth technical guide on the biological activity screening of novel pyrazole derivatives for researchers, scientists, and drug development professionals.
Introduction to Pyrazole Derivatives
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry.[1][2] The structural versatility of the pyrazole nucleus allows for extensive functionalization, leading to a wide array of derivatives with diverse pharmacological activities.[3][4] These compounds have garnered significant attention in drug discovery due to their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents.[1][5][6] Several commercially successful drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Ruxolitinib, feature a pyrazole core, highlighting the therapeutic potential of this chemical class.[7][8][9]
This guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of novel pyrazole derivatives, focusing on anticancer, anti-inflammatory, and antimicrobial properties. It includes detailed experimental protocols, tabulated quantitative data from recent studies, and visualizations of key pathways and workflows to aid in the design and execution of screening campaigns.
Anticancer Activity Screening
Pyrazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like protein kinases (e.g., VEGFR, EGFR, CDK), tubulin polymerization, and DNA replication.[1][3] Their evaluation involves a hierarchical screening process, beginning with in vitro cytotoxicity assays against various cancer cell lines, followed by mechanistic and in vivo studies.
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected novel pyrazole derivatives against various human cancer cell lines.
| Compound ID/Series | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Reference |
| Compound 25 | Antiangiogenic | HT29 (Colon) | 3.17 | Axitinib | >10 | [1] |
| PC3 (Prostate) | 4.21 | Axitinib | >10 | [1] | ||
| A549 (Lung) | 6.77 | Axitinib | >10 | [1] | ||
| Compound 27 | VEGFR-2 Inhibition | MCF-7 (Breast) | 16.50 | Tamoxifen | 23.31 | [1] |
| Compound 43 | PI3 Kinase Inhibitor | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 50 | Dual EGFR/VEGFR-2 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 | [1] |
| Inhibition | Sorafenib | 1.06 | [1] | |||
| Compound 161b | Not Specified | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27 | [5] |
| Compound 163 | Not Specified | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21 | [5] |
| HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46 | [5] | ||
| Compounds 6b, 6d | Not Specified | HNO-97 (Head & Neck) | 10, 10.56 | - | - | [10] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- The pyrazole derivatives are dissolved in DMSO to prepare stock solutions. A series of dilutions are then made in the culture medium.
- The medium from the wells is aspirated, and 100 µL of the medium containing various concentrations of the test compounds is added. A control group receives medium with DMSO (vehicle control), and another group receives a standard anticancer drug (positive control).
- The plates are incubated for 48-72 hours.
3. MTT Assay Procedure:
- Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
- The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
4. Data Analysis:
- The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
- The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve of cell viability versus compound concentration.
Visualization: VEGFR-2 Signaling Pathway and Inhibition
Many pyrazole derivatives target receptor tyrosine kinases like VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel pyrazole derivative.
Anti-inflammatory Activity Screening
The anti-inflammatory properties of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[11][12]
Data Presentation: Anti-inflammatory Activity of Pyrazole Derivatives
The following table summarizes the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected pyrazole compounds.
| Compound ID/Series | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%) | Reference |
| Compounds 144-146 | - | 0.034 - 0.052 | - | 78.9 - 96.0 | [5] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | - | [12] |
| Compound 2a | - | - | - | 84.39 | [13] |
| Compound 3b | 0.876 | 0.039 | 22.21 | High | [14] |
| Compound 5e | 0.513 | 0.039 | 13.10 | High | [14] |
| Pyrazole-Thiazole Hybrid | - | 0.03 (COX-2) / 0.12 (5-LOX) | - | 75.0 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating acute anti-inflammatory activity.[13][15]
1. Animals:
- Wistar or Sprague-Dawley rats (150-200g) are used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.
2. Dosing:
- Animals are divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin or Celecoxib, 10 mg/kg), and test groups receiving different doses of the pyrazole derivatives.
- The test compounds and standard drug are typically suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
3. Induction of Edema:
- One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
- The paw volume is measured immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
5. Data Analysis:
- The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial volume (V₀).
- The percentage inhibition of edema for each group is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualization: Experimental Workflow for Anti-inflammatory Screening
Caption: General workflow for screening pyrazole derivatives for anti-inflammatory activity.
Antimicrobial Activity Screening
Pyrazole derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[16][17] The screening process typically involves determining the minimum inhibitory concentration (MIC) of the compounds.
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative pyrazole compounds against various microbial strains.
| Compound ID/Series | Microbial Strain | Type | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | Gram-negative | 0.25 | Ciprofloxacin | - | [15] |
| Compound 4 | Streptococcus epidermidis | Gram-positive | 0.25 | Ciprofloxacin | - | [15] |
| Chloro Derivatives | Staphylococcus aureus | Gram-positive | Potent | Rifampicin | 5 | [18] |
| Candida albicans | Fungus | Potent | Ampicillin | 10 | [18] | |
| Compound 9 | Staphylococcus aureus (MDR) | Gram-positive | 4 | - | - | [19] |
| Enterococcus spp. | Gram-positive | 4 | - | - | [19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Preparation of Inoculum:
- A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium.
- Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria).
- The broth culture is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Microplate:
- A 96-well microtiter plate is used.
- The pyrazole compounds are dissolved in DMSO. A two-fold serial dilution of each compound is prepared directly in the wells using the appropriate broth medium. The final volume in each well is typically 100 µL.
- A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.
3. Inoculation and Incubation:
- The standardized microbial inoculum is added to each well (except the negative control).
- The plate is sealed or covered and incubated at 37°C for 18-24 hours for bacteria.
4. Determination of MIC:
- After incubation, the plate is visually inspected for turbidity.
- The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the development of novel therapeutic agents. The successful identification of lead candidates depends on a systematic and robust biological activity screening cascade. This guide has outlined the core methodologies for evaluating the anticancer, anti-inflammatory, and antimicrobial potential of new pyrazole derivatives. By employing these standardized protocols, presenting data clearly, and understanding the underlying mechanisms of action, researchers can efficiently identify and advance promising compounds in the drug development pipeline. Future efforts will likely focus on multi-target pyrazole derivatives and the use of high-throughput screening technologies to accelerate discovery.[1][6]
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
- 17. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a kinase inhibitor
An In-depth Technical Guide on the Mechanism of Action of Substituted Aminopyrazole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted aminopyrazole derivatives have emerged as a privileged scaffold in the design of potent and selective kinase inhibitors, targeting a wide array of kinases implicated in oncology, inflammation, and other therapeutic areas. While specific data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a kinase inhibitor is not extensively available in the public domain, the broader class of aminopyrazole-containing molecules has been the subject of intensive research. This technical guide will delve into the general mechanism of action of substituted aminopyrazole kinase inhibitors, drawing upon data from structurally related compounds. We will explore their binding modes, impacted signaling pathways, and the experimental protocols used for their characterization.
Introduction: The Pyrazole Core in Kinase Inhibition
The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of small molecule kinase inhibitors. The amino group at the 5-position of the pyrazole ring frequently acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition. The substituents on the pyrazole ring, such as the phenyl and methyl groups, play a crucial role in determining the inhibitor's potency and selectivity by occupying adjacent hydrophobic pockets and forming additional interactions.
General Mechanism of Action
Substituted aminopyrazoles typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of kinases, preventing the binding of the natural substrate, ATP, and thereby inhibiting the phosphorylation of downstream substrates. The specific interactions that govern this binding are highly dependent on the substitution pattern of the pyrazole core and the topology of the target kinase's active site.
A common binding motif involves the 5-amino group of the pyrazole forming one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region. The aromatic substituents on the pyrazole ring often occupy the hydrophobic regions of the ATP-binding site, contributing to the overall binding affinity. The precise orientation and interactions of these substituents are critical determinants of the inhibitor's selectivity for specific kinases.
Quantitative Data on Structurally Related Kinase Inhibitors
To illustrate the potential of the aminopyrazole scaffold, the following table summarizes the inhibitory activities of several structurally related pyrazole derivatives against various kinases. It is important to note that these are not data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine but for analogous compounds, which highlight the general potency of this chemical class.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazole-based inhibitors | Akt1 | 61 | [1] |
| Pyrazole-based inhibitors | Aurora A Kinase | 160 | [1] |
| Pyrazole-based inhibitors | CDK1 | 1520 - 2380 | [1] |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Data for RO3201195 available | [2] |
| Pyrano[2,3-c]pyrazoles | AKT2/PKBβ | 14,000 | [3] |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 15 | [4] |
Key Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors
Given the diversity of kinases targeted by aminopyrazole derivatives, they can modulate a wide range of cellular signaling pathways critical in disease pathogenesis. Below are representations of some of these pathways.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation, is a common target for pyrazole-based inhibitors.
Caption: The p38 MAPK pathway, involved in inflammation and stress responses, is targeted by certain aminopyrazole derivatives.
Experimental Protocols
The characterization of aminopyrazole derivatives as kinase inhibitors involves a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the IC50 of a test compound.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine) is prepared in a suitable solvent, typically DMSO.
-
Reaction Mixture: The reaction is typically performed in a microplate format. Each well contains the purified kinase, a specific substrate (peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or in a system with a detection antibody for the phosphorylated product), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase to phosphorylate the substrate.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
-
Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Assays
To assess the activity of the inhibitor in a biological context, cell-based assays are crucial.
Western Blotting for Target Engagement:
This technique is used to determine if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cell.
Methodology:
-
Cell Treatment: Cancer cell lines known to have activated signaling pathways of interest are treated with varying concentrations of the test compound.
-
Cell Lysis: After a specific incubation period, the cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated form of the downstream substrate and the total amount of the substrate.
-
Detection: The bands corresponding to the proteins of interest are visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal.
-
Analysis: The intensity of the phosphorylated protein band is normalized to the total protein band to determine the effect of the inhibitor on the signaling pathway.
Conclusion
The substituted aminopyrazole scaffold represents a highly versatile and successful core for the development of kinase inhibitors. While specific data on 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in publicly accessible literature, the extensive research on structurally related compounds provides a strong rationale for its potential as a kinase inhibitor. The general mechanism of action involves competitive binding to the ATP pocket of kinases, driven by key interactions of the aminopyrazole core and its substituents. The precise kinase selectivity and cellular effects are dictated by the specific substitution pattern. Further investigation through the experimental protocols outlined in this guide would be necessary to fully elucidate the therapeutic potential of this specific compound.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Initial in vitro evaluation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Foreword
This document provides a representative technical overview of the initial in vitro evaluation of a hypothetical pyrazole-based compound, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (hereafter referred to as PZ-4F3M).
Disclaimer: A thorough search of publicly available scientific literature and databases did not yield specific in vitro experimental data for the exact compound 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known to be a core component of many biologically active agents, particularly kinase inhibitors.[1][2] Therefore, this guide has been constructed based on the typical evaluation cascade for novel pyrazole derivatives synthesized for anticancer research, drawing upon methodologies and data from analogous compounds.[3][4] The quantitative data, protocols, and pathways described herein are representative examples intended to serve as a technical guide for researchers in the field.
Introduction and Rationale
The pyrazole nucleus is a fundamental heterocyclic scaffold in the development of therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][5] A significant number of pyrazole derivatives have been investigated as inhibitors of protein kinases, which are critical enzymes regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[6]
The hypothetical compound PZ-4F3M, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, incorporates key structural features common to kinase inhibitors: a heterocyclic pyrazole core for establishing key interactions in ATP-binding pockets, and a fluorophenyl moiety which can enhance binding affinity and modulate pharmacokinetic properties. This document outlines a standard initial in vitro evaluation process to characterize its potential as a targeted therapeutic agent.
In Vitro Biological Activity
The primary in vitro evaluation of PZ-4F3M would focus on two key areas: its direct inhibitory effect on a panel of cancer-relevant protein kinases and its cytotoxic effect on human cancer cell lines.
Kinase Inhibitory Activity
The compound's potency against a panel of serine/threonine and tyrosine kinases would be determined to identify its primary targets and selectivity profile.
Table 1: Representative Kinase Inhibition Profile for PZ-4F3M
| Target Kinase | Assay Type | IC₅₀ (nM) |
| BRAF V600E | ADP-Glo | 85 |
| CRAF | ADP-Glo | 150 |
| VEGFR-2 | Radiometric | 210 |
| EGFR | ADP-Glo | > 10,000 |
| p38α | Radiometric | > 10,000 |
| CDK2/cyclin A | ADP-Glo | 7,500 |
Note: Data is hypothetical and for illustrative purposes only, based on activities of similar pyrazole derivatives.[3][4]
Antiproliferative Activity
The compound's ability to inhibit the growth of various human cancer cell lines provides a measure of its cell permeability and activity in a complex biological system.
Table 2: Representative Antiproliferative Activity of PZ-4F3M
| Cell Line | Cancer Type | Assay Type | GI₅₀ (µM) |
| A375 | Malignant Melanoma (BRAF V600E) | MTT | 0.55 |
| HCT116 | Colon Carcinoma (BRAF wild-type) | MTT | 8.9 |
| MCF-7 | Breast Adenocarcinoma | MTT | 12.4 |
| A549 | Lung Carcinoma | MTT | > 50 |
Note: Data is hypothetical and for illustrative purposes only.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Serially dilute PZ-4F3M in 100% DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction : To a 384-well plate, add 2.5 µL of the test compound (PZ-4F3M) or control (e.g., Vemurafenib for BRAF). Add 2.5 µL of a solution containing the target kinase (e.g., BRAF V600E) and its substrate (e.g., MEK1) in assay buffer.
-
Initiation : Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase).
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Luminescence Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition : Measure luminescence using a plate reader. Convert luminescence values to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cells.
-
Cell Seeding : Seed cancer cells (e.g., A375 melanoma cells) into 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Prepare serial dilutions of PZ-4F3M in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation : Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance (optical density) at 570 nm using a microplate reader. Calculate the percentage of growth inhibition (GI) and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations: Pathways and Workflows
Potential Mechanism of Action
Given the representative data, PZ-4F3M appears to be a potential inhibitor of the RAF kinases. The diagram below illustrates the canonical MAPK/ERK signaling pathway, a key pathway in cancer cell proliferation that is often activated by mutations in RAS or BRAF.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and in vitro evaluation of N-(3-(3-alkyl-1H-pyrazol-5-yl) phenyl)-aryl amide for selective RAF inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the 4-Fluorophenyl Moiety in Pyrazole-Based Bioactive Compounds: A Structure-Activity Relationship Deep Dive
For Immediate Release
Warrendale, PA – In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, ranging from anticancer to anti-inflammatory effects.[1][2][3] A critical area of investigation within this class of compounds is the structure-activity relationship (SAR) of derivatives bearing a 4-fluorophenyl substituent. This technical guide delves into the core principles of SAR for 4-fluorophenyl pyrazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
The introduction of a fluorine atom at the para-position of a phenyl ring attached to the pyrazole core has been shown to significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The high electronegativity and small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the electronic properties of the entire molecule.[4] This has led to the development of potent inhibitors for a variety of biological targets, particularly protein kinases.[1][5]
Structure-Activity Relationship Insights
The biological activity of 4-fluorophenyl pyrazole compounds is intricately linked to the nature and position of substituents on both the pyrazole and the phenyl rings. Key SAR observations from various studies are summarized below:
-
Substitution on the Pyrazole Ring: Modifications at the N1 and C3/C5 positions of the pyrazole ring are crucial for potency and selectivity. For instance, in a series of c-Jun N-terminal kinase (JNK) inhibitors, the presence of an amide group was found to be important for inhibitory activity.[5]
-
The 4-Fluorophenyl Moiety: The 4-fluorophenyl group itself is often a key contributor to binding. In some kinase inhibitors, this group fits into a specific hydrophobic pocket of the ATP-binding site, and the fluorine atom can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the protein backbone. The substitution of the 4-fluorophenyl group with other moieties often leads to a decrease in potency.[1]
-
Other Substituents: The addition of other functional groups at different positions can further fine-tune the activity. For example, in a series of Aurora kinase inhibitors, the presence of a nitro group was found to be more optimal than other substituents like hydrogen, methyl, methoxy, or chloro groups.[1]
Quantitative Data Summary
The following tables summarize the in vitro activities of representative 4-fluorophenyl pyrazole compounds against various biological targets.
Table 1: Kinase Inhibitory Activity of 4-Fluorophenyl Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 6 | Aurora A | 0.16 | - | [1] |
| HCT116 (colon) | 0.39 | HCT116 | [1] | |
| MCF7 (breast) | 0.46 | MCF7 | [1] | |
| Compound 37 | JNK3 | Potent (exact value not specified) | - | [6] |
Table 2: Antiproliferative Activity of 4-Fluorophenyl Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 7 | U937 (leukemia) | 5.106 | [1] |
| K562 (leukemia) | 5.003 | [1] | |
| A549 (lung) | 0.487 | [1] | |
| LoVo (colon) | 0.789 | [1] | |
| HT29 (colon) | 0.381 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 4-fluorophenyl pyrazole compounds.
General Synthesis of 4-Fluorophenyl Pyrazole Derivatives
A common synthetic route to 4-fluorophenyl pyrazole compounds involves a condensation reaction followed by cyclization. For example, a substituted chalcone containing a 4-fluorophenyl moiety can be reacted with a hydrazine derivative to form a pyrazoline, which is then oxidized to the corresponding pyrazole.
Synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole:
-
Pyrazoline Synthesis: A one-pot, three-component reaction is carried out with 1-acetylnaphthalene, 4-fluorobenzaldehyde, and phenylhydrazine under microwave irradiation in the presence of a base (e.g., NaOH in ethanol).[4]
-
Oxidative Aromatization: The resulting pyrazoline is then oxidized to the pyrazole using a suitable oxidizing agent, such as glacial acetic acid, under conventional heating.[4]
-
Purification: The final product is purified by recrystallization from a suitable solvent like ethanol.[7]
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[4][7]
In Vitro Kinase Inhibition Assay
The ability of the synthesized compounds to inhibit specific kinases is often evaluated using in vitro kinase assays.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.
-
Procedure:
-
The kinase, substrate peptide, and ATP are incubated in a reaction buffer.
-
The test compound (at various concentrations) is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated product is determined using methods like fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing a Key Signaling Pathway and Experimental Workflow
To better illustrate the context of this research, the following diagrams, generated using Graphviz, depict a relevant signaling pathway and a typical experimental workflow.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical experimental workflow for the synthesis and biological evaluation of 4-fluorophenyl pyrazole compounds.
Future Directions
The continued exploration of SAR for 4-fluorophenyl pyrazole compounds holds significant promise for the development of novel therapeutics. Future research will likely focus on:
-
Improving Selectivity: Designing compounds that are highly selective for a specific kinase isoform to minimize off-target effects.
-
Overcoming Drug Resistance: Developing derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.
-
Exploring New Targets: Investigating the activity of these compounds against other classes of biological targets beyond kinases.
-
In Vivo Studies: Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models.
By leveraging the insights gained from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of 4-fluorophenyl pyrazole compounds.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Recognized as a "privileged structure," its remarkable versatility and favorable drug-like properties have led to its integration into a multitude of therapeutic agents, including several blockbuster drugs.[1][3] This technical guide delves into the discovery and development of pyrazole-based compounds as therapeutic agents, with a particular focus on their applications in oncology and inflammation. We will explore key synthetic strategies, present comprehensive biological activity data, provide detailed experimental protocols for their evaluation, and visualize critical signaling pathways and experimental workflows.
The Therapeutic Significance of the Pyrazole Moiety
First synthesized in 1883, the pyrazole scaffold has become an indispensable tool in the design of novel pharmaceuticals.[1] Its unique physicochemical properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, contribute to its capacity to interact with a wide range of biological targets.[2] This has resulted in the development of pyrazole-containing drugs for a diverse array of clinical conditions, such as cancer, inflammation, pain, and infectious diseases.[4][5]
Notable FDA-approved drugs that feature a pyrazole core underscore its therapeutic importance. These include:
-
Celecoxib (Celebrex®): A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[6]
-
Ruxolitinib (Jakafi®): A Janus kinase (JAK) 1 and 2 inhibitor used in the management of myelofibrosis and polycythemia vera.[1]
-
Crizotinib (Xalkori®): An anaplastic lymphoma kinase (ALK) and ROS1 inhibitor for the treatment of non-small cell lung cancer.[1]
-
Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian cancer.[2]
The continued exploration of pyrazole derivatives in preclinical and clinical studies highlights the ongoing potential of this scaffold in addressing unmet medical needs.[2][7]
Synthetic Strategies for Pyrazole-Based Compounds
The synthesis of substituted pyrazoles is well-established, with the most common approach involving the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[5][8] This method allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring, enabling the fine-tuning of the compound's pharmacological profile.
A general workflow for the synthesis and initial screening of pyrazole-based therapeutic agents is depicted below.
Caption: A generalized workflow for the synthesis and screening of pyrazole-based therapeutic agents.
Pyrazole-Based Compounds in Oncology
The inhibition of protein kinases is a cornerstone of modern cancer therapy, and pyrazole derivatives have emerged as potent inhibitors of various kinases implicated in cancer progression.[3][9]
Targeting Protein Kinases
Many pyrazole-containing compounds have been designed to target the ATP-binding site of protein kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.
A simplified representation of a generic kinase inhibition pathway is shown below.
Caption: Mechanism of action for pyrazole-based kinase inhibitors.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazole-based compounds against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Compound 21 | Aurora-A kinase inhibitor | HCT116 | 0.39 ± 0.06 µM | [3][10] |
| MCF-7 | 0.46 ± 0.04 µM | [3][10] | ||
| Compound 24 | CDK2 inhibitor | A549 | 25 nM | [9] |
| Compound 42 | Not specified | WM 266.4 | 0.12 µM | [3] |
| MCF-7 | 0.16 µM | [3] | ||
| Compound 44 | BCR-Abl kinase inhibitor | Not specified | 14.2 nM | [3] |
| Compound 49 | EGFR and HER-2 tyrosine kinase inhibitor | Not specified | 0.26 µM (EGFR), 0.20 µM (HER-2) | [3] |
| Compound 87 | Cytotoxic | Not specified | 0.57 nM | [9] |
| Compound 112 | COX-2 inhibitor, anticancer | A549 | 2.09 ± 0.01 µM | [9] |
| SiHa | 4.94 ± 0.05 µM | [9] | ||
| HepG2 | 4.94 ± 0.05 µM | [9] | ||
| COLO205 | 4.86 ± 0.01 µM | [9] |
Pyrazole-Based Compounds in Inflammation
The anti-inflammatory properties of pyrazole derivatives are well-documented, with the selective inhibition of COX-2 being a primary mechanism of action.[3][10]
Targeting the Cyclooxygenase (COX) Pathway
COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.
The signaling pathway for COX-2 inhibition is illustrated below.
Caption: Mechanism of action for pyrazole-based COX-2 inhibitors.
Quantitative Data for Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of selected pyrazole-based compounds.
| Compound ID | Target | Activity (IC50) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 189(a) | COX-2 | 39.43 nM | 22.21 | [10] |
| Compound 189(b) | COX-2 | 61.24 nM | 14.35 | [10] |
| Compound 189(c) | COX-2 | 38.73 nM | 17.47 | [10] |
| Compound 189(d) | COX-2 | 39.14 nM | 13.10 | [10] |
| Compounds 144-146 | COX-2 | 0.034 - 0.052 µM | Not specified | [11] |
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of pyrazole-based compounds.
General Procedure for Pyrazole Synthesis (Cyclocondensation)
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., catalytic amount of strong acid, optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, add a base to liberate the free hydrazine.
-
If required, add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
In Vitro Kinase Inhibition Assay (Example: Aurora-A Kinase)
Materials:
-
Recombinant human Aurora-A kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Test pyrazole compound at various concentrations
-
Assay buffer
-
384-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a serial dilution of the test pyrazole compound in the assay buffer.
-
In a 384-well microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the test compound at different concentrations.
-
Initiate the kinase reaction by adding a mixture of Aurora-A kinase and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity using a plate reader. The amount of phosphorylated substrate is proportional to the fluorescence signal.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test pyrazole compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test pyrazole compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the compound concentration.[3][9]
In Vitro COX-1/COX-2 Inhibition Assay
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compound at various concentrations
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Prepare serial dilutions of the test pyrazole compound.
-
In separate wells of a microplate, pre-incubate either COX-1 or COX-2 enzyme with the test compound or a vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time at a controlled temperature (e.g., 37°C).
-
Stop the reaction.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[10][11]
Conclusion and Future Directions
The pyrazole scaffold has undeniably established itself as a privileged core in the realm of medicinal chemistry, leading to the development of numerous successful therapeutic agents. The synthetic accessibility and the ease of structural modification of the pyrazole ring continue to make it an attractive template for the design of novel drugs targeting a wide range of diseases. The extensive research into pyrazole-based compounds has yielded potent and selective inhibitors for various biological targets, particularly in the fields of oncology and inflammation.
Future research in this area will likely focus on several key aspects. The exploration of novel substitution patterns on the pyrazole ring will continue to be a fruitful avenue for discovering compounds with improved potency, selectivity, and pharmacokinetic profiles. The application of computational drug design and machine learning algorithms can accelerate the identification of promising pyrazole-based drug candidates. Furthermore, the development of pyrazole-containing compounds that modulate novel biological targets beyond kinases and COX enzymes holds significant promise for addressing diseases with high unmet medical needs. As our understanding of the molecular basis of diseases deepens, the versatile pyrazole scaffold is poised to play an even more significant role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic voyage of pyrazole and its analogs: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
The Evolving Patent Frontier of Aminopyrazole Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous targeted therapies. This technical guide provides an in-depth analysis of the patent landscape surrounding aminopyrazole derivatives, offering valuable insights for researchers and drug development professionals. We delve into key patented molecules, their therapeutic targets, and the experimental methodologies underpinning their discovery and development.
I. The Aminopyrazole Patent Landscape: A Strategic Overview
The patent literature for aminopyrazole derivatives is rich and dynamic, with a strong focus on kinase inhibitors for oncology and inflammatory diseases. A review of key patents reveals a competitive landscape with several major pharmaceutical companies and emerging biotechs vying for intellectual property in this space.
Key Patent Families and Therapeutic Applications
Analysis of the patent landscape highlights several key areas of therapeutic focus for aminopyrazole derivatives. These include inhibitors of Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and p38 Mitogen-Activated Protein Kinases (p38 MAPK), among others.
| Patent/Application Number | Title | Priority Date | Assignee | Therapeutic Area/Target | Core Claim Summary |
| US6218418B1 [1][2] | 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents | 1999-08-12 | Pharmacia & Upjohn S.p.A. | Antitumor (cdk/cyclin kinase inhibitors) | Claims 3-amino-pyrazole derivatives for treating cell proliferative disorders. |
| EP3459940B8 [3] | 5-aminopyrazole carboxamide derivative as btk inhibitor and preparation method and pharmaceutical composition thereof | 2017-04-25 | Evopoint Biosciences Co Ltd | BTK inhibitor for cancer and autoimmune diseases | Claims 5-aminopyrazole carboxamide derivatives as Bruton's tyrosine kinase (BTK) inhibitors. |
| WO2017060787A1 [4] | Process for preparation of aminopyrazole | 2015-10-07 | Gharda Chemicals Ltd | Agrochemical (Insecticide) | Claims a process for preparing 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole (Fipronil). |
| US10875847B2 | Aminopyrazoles as selective janus kinase inhibitors | Not Available | Merck Sharp & Dohme Corp. | JAK inhibitors for atopic dermatitis, arthritis, and cancer | Claims aminopyrazole compounds as selective JAK inhibitors. |
| AU2022418280A1 [5] | Use of aminopyrazole compounds | 2022-12-23 | Intervet International B.V. | JAK-1 inhibitors for atopic and allergic dermatitis in animals | Claims the use of specific aminopyrazole compounds as JAK-1 inhibitors for veterinary use. |
| JP2012180344A [6] | Medicine containing aminopyrazole derivative | Not Available | Takeda Pharmaceutical Company Limited | FGFR kinase inhibitors for cancer | Claims aminopyrazole derivatives as selective fibroblast growth factor receptor (FGFR) family kinase inhibitors. |
| WO2020028258A1 [7] | Spray-dried dispersions and formulations of pirtobrutinib | 2018-07-31 | Loxo Oncology, Inc. | Pharmaceutical formulations of Pirtobrutinib | Claims pharmaceutical compositions of the BTK inhibitor Pirtobrutinib. |
| WO2024176164A1 [7] | Solid state form of pirtobrutinib | 2024-02-22 | Assia Chemical Industries Ltd. | Crystalline polymorph of Pirtobrutinib | Claims a new crystalline polymorph of Pirtobrutinib. |
This table is a representative sample and not an exhaustive list of all patents in this field.
Notable Patented Aminopyrazole Derivative: Pirtobrutinib
Pirtobrutinib (Jaypirca®), a highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor, exemplifies the clinical success of aminopyrazole derivatives. Developed by Loxo Oncology, it has garnered significant attention for its efficacy in patients with mantle cell lymphoma who have been previously treated with a covalent BTK inhibitor.[8][9][10] The patent landscape for Pirtobrutinib is evolving, with recent filings focusing on novel formulations and crystalline forms to improve its pharmaceutical properties.[7][11]
II. Quantitative Analysis of Biological Activity
The potency of aminopyrazole derivatives is a key factor in their patentability and clinical potential. The following tables summarize the in vitro inhibitory activities of representative compounds against various kinase targets and cancer cell lines, as reported in the scientific and patent literature.
In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [10] |
| JAK2 | 2.2 | [10] | |
| JAK3 | 3.5 | [10] | |
| Compound 11b | JAK2 | 98 | [12] |
| JAK3 | 39 | [12] | |
| A pyrazol-3-ylamino pyrazine | JAK2 | 3 | [12] |
| JAK3 | 11 | [12] | |
| An aminopyrazole analogue | JAK2 | 2.2 | [12] |
| JAK3 | 3.5 | [12] | |
| FGFR4 Inhibitor 1 | FGFR4 | 6.0 | [13] |
In Vitro Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11b | HEL | 0.35 | [10] |
| K562 | 0.37 | [10] | |
| Compound 3d | MCF-7 | 43.4 | [14] |
| MDA-MB-231 | 35.9 | [14] | |
| Compound 4d | MCF-7 | 39.0 | [14] |
| MDA-MB-231 | 35.1 | [14] |
III. Key Experimental Protocols
The development of novel aminopyrazole derivatives relies on a suite of robust experimental methodologies. This section provides detailed protocols for key assays used in the discovery and characterization of these compounds.
Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This protocol describes a general procedure for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which are versatile intermediates for more complex derivatives.[15]
Materials:
-
Aryl hydrazine (e.g., phenylhydrazine) (1.2 mmol)
-
(Ethoxymethylene)malononitrile (1.0 mmol)
-
Absolute ethanol or 2,2,2-trifluoroethanol (TFE) (2 mL)
-
Nitrogen atmosphere
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Dissolve the aryl hydrazine (1.2 mmol) in the chosen solvent (2 mL) under a nitrogen atmosphere with stirring.
-
Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the solution.
-
Upon completion of the addition, carefully bring the reaction mixture to reflux.
-
Maintain the reflux for a period of 0.5 to 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory constant (IC50) of a compound against a target kinase.[16][17]
Materials:
-
Recombinant kinase (e.g., FGFR1, JAK2)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647 labeled)
-
Kinase Buffer
-
Test compound serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Compound Plating: Add 5 µL of each concentration of the serially diluted test compound to the wells of a 384-well plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor).
-
Kinase/Antibody Mixture Preparation: Prepare a 3x solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer.
-
Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Prepare a 3x solution of the Kinase Tracer in Kinase Buffer. Add 5 µL of this solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition (derived from the emission ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[4][18][19]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Replace the medium with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the IC50 value.
Western Blot Analysis of Phosphorylated STAT Proteins
This protocol details the detection of phosphorylated STAT proteins to assess the inhibition of the JAK-STAT signaling pathway by a test compound.[1][20]
Materials:
-
Cells treated with a JAK activator (e.g., a cytokine) and the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total STAT protein to serve as a loading control.
IV. Signaling Pathways and Mechanisms of Action
Aminopyrazole derivatives exert their therapeutic effects by modulating key signaling pathways implicated in disease pathogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling cascades targeted by these compounds.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in immunity and inflammation. Many aminopyrazole derivatives are potent JAK inhibitors.[20][21][22]
Caption: The JAK-STAT signaling pathway and its inhibition by aminopyrazole derivatives.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers, making it a key target for aminopyrazole-based inhibitors.[16][23]
Caption: The FGFR signaling cascade and its inhibition by aminopyrazole derivatives.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Aminopyrazole derivatives have been developed as inhibitors of p38 MAPK for the treatment of inflammatory diseases.[24][25][26]
Caption: The p38 MAPK signaling pathway and its inhibition by aminopyrazole derivatives.
V. Conclusion
The aminopyrazole core continues to be a highly fruitful scaffold for the discovery of novel therapeutics, particularly in the realm of kinase inhibition. The patent landscape reflects a vibrant and competitive field, with ongoing innovation in both new chemical entities and improved formulations of established drugs. For researchers and developers, a thorough understanding of this landscape, coupled with robust experimental validation and a deep knowledge of the underlying biological pathways, is essential for navigating the path from discovery to clinical application. This guide provides a foundational overview to aid in these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]
- 3. EP3459940B8 - 5-aminopyrazole carboxamide derivative as btk inhibitor and preparation method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 4. WO2017060787A1 - Process for preparation of aminopyrazole - Google Patents [patents.google.com]
- 5. AU2022418280A1 - Use of aminopyrazole compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2024176164A1 - Solid state form of pirtobrutinib - Google Patents [patents.google.com]
- 8. Exploring Pirtobrutinib: Development, Approvals, and Patent Landscape [synapse.patsnap.com]
- 9. promega.com [promega.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. scirp.org [scirp.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Color Gradients | Graphviz [graphviz.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. IL185484A0 - Aminopyrazole derivatives, their manufacture and use as pharmaceutical agents - Google Patents [patents.google.com]
- 25. unix.stackexchange.com [unix.stackexchange.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step protocol for the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate in the development of various bioactive molecules. The synthesis is based on the established reaction of β-ketonitriles with hydrazine, a versatile and widely used method for the preparation of 5-aminopyrazoles.
Introduction
5-Aminopyrazole derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, featuring a 4-fluorophenyl substituent, is of particular interest for its potential applications in the development of novel therapeutic agents. The synthetic route outlined below involves the initial preparation of the key intermediate, 2-(4-fluorophenyl)-3-oxobutanenitrile, followed by its cyclization with hydrazine hydrate to yield the final product.
Overall Reaction Scheme
Caption: Overall two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-fluorophenyl)-3-oxobutanenitrile (Intermediate)
This procedure describes the acylation of 4-fluorophenylacetonitrile to form the β-ketonitrile intermediate. A strong base, such as sodium ethoxide, is used to deprotonate the acetonitrile, followed by reaction with an acetylating agent like ethyl acetate.
Materials and Reagents:
-
4-Fluorophenylacetonitrile
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetate
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
DCM (Dichloromethane)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (10 mL per g of sodium) with gentle heating to form sodium ethoxide.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, add anhydrous toluene (20 mL).
-
Addition of Reactants: Add a mixture of 4-fluorophenylacetonitrile (1.0 eq) and ethyl acetate (1.2 eq) dropwise to the sodium ethoxide solution over 30 minutes with stirring.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Carefully acidify the aqueous mixture to a pH of approximately 5-6 with 1 M hydrochloric acid.
-
Extraction: Extract the product into dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-fluorophenyl)-3-oxobutanenitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This protocol details the cyclization of the β-ketonitrile intermediate with hydrazine hydrate to form the final 5-aminopyrazole product. The reaction is typically carried out in a protic solvent, and a mild base can be added to facilitate the reaction.
Materials and Reagents:
-
2-(4-fluorophenyl)-3-oxobutanenitrile
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Triethylamine (optional, as a catalyst)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-fluorophenyl)-3-oxobutanenitrile (1.0 eq) in ethanol (15 mL per g of nitrile).
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the solution. A catalytic amount of triethylamine (0.1 eq) can also be added.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 3-5 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly add cold deionized water to the reaction mixture until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product in a vacuum oven at 50-60 °C.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol. Please note that yields are representative and can vary based on reaction scale and optimization.
| Parameter | Step 1: Synthesis of Intermediate | Step 2: Synthesis of Final Product |
| Reactant Ratios | ||
| Substrate | 1.0 eq | 1.0 eq |
| Sodium / Hydrazine Hydrate | 1.0 eq | 1.5 eq |
| Ethyl Acetate | 1.2 eq | - |
| Reaction Conditions | ||
| Solvent | Ethanol/Toluene | Ethanol |
| Temperature (°C) | 80-90 | ~78 (Reflux) |
| Reaction Time (hours) | 4-6 | 3-5 |
| Yield and Purification | ||
| Typical Yield (%) | 65-75 | 70-85 |
| Purification Method | Column Chromatography/Recrystallization | Recrystallization |
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Application Notes and Protocols for the Purification of Aminopyrazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminopyrazole derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] The synthesis of these compounds often results in mixtures containing starting materials, reagents, and side products. Therefore, robust purification techniques are critical to obtaining high-purity aminopyrazoles for subsequent biological evaluation and development. These application notes provide detailed protocols for the most common and effective methods for purifying aminopyrazole compounds, including crystallization, column chromatography, and extraction.
Data Presentation: Comparison of Purification Techniques
The selection of a purification technique depends on the physicochemical properties of the aminopyrazole derivative, the nature of the impurities, and the desired final purity. The following table summarizes the typical outcomes of various purification methods.
| Purification Technique | Typical Purity | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Recrystallization | >99% | 60-95% | Milligram to Kilogram | High purity, cost-effective, scalable | Requires a solid compound, potential for low recovery |
| Flash Column Chromatography | 95-99% | 50-90% | Milligram to Gram | Widely applicable, separates close-eluting impurities | Can be time-consuming, requires solvent, potential for compound loss on silica |
| Preparative HPLC | >99.5% | 40-80% | Microgram to Gram | High resolution, automated | Expensive, limited loading capacity, requires specialized equipment |
| Liquid-Liquid Extraction | Variable (used for initial cleanup) | >90% | Milligram to Kilogram | Removes bulk impurities, fast | Limited separation of structurally similar compounds |
| Distillation | >98% | 70-90% | Gram to Kilogram | Effective for volatile liquids | Requires thermally stable compounds, specialized equipment for vacuum distillation |
Experimental Protocols
Protocol 1: Recrystallization of Aminopyrazole Compounds
Recrystallization is a powerful technique for purifying solid aminopyrazole derivatives based on their differential solubility in a given solvent at different temperatures.
Objective: To obtain high-purity crystalline aminopyrazole.
Materials:
-
Crude aminopyrazole solid
-
Recrystallization solvent(s) (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, water, or a mixture)[3][4]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Activated charcoal (optional, for removing colored impurities)[4]
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude aminopyrazole in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[4]
-
If a single solvent is not suitable, a mixed-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) until turbidity appears.[3][4] Common mixed solvents include ethanol/water and hexane/ethyl acetate.[3][4]
-
-
Dissolution:
-
Place the crude aminopyrazole in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen solvent to just cover the solid.
-
Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.[4] Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[4]
-
For maximum crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven.[4]
-
Protocol 2: Flash Column Chromatography
Flash column chromatography is a widely used technique for the purification of aminopyrazoles from reaction mixtures, especially for separating compounds with similar polarities.[5][6]
Objective: To purify aminopyrazole compounds using silica gel chromatography.
Materials:
-
Crude aminopyrazole mixture
-
Silica gel (for flash chromatography)
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)[5][7]
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the desired aminopyrazole and good separation from impurities. A common mobile phase is a mixture of hexane and ethyl acetate.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve the crude aminopyrazole in a minimal amount of the mobile phase or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Add the mobile phase to the column and apply pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure aminopyrazole.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Note on Basic Aminopyrazoles: Aminopyrazoles are basic compounds and can interact strongly with the acidic silica gel, leading to poor separation and tailing. To mitigate this, the silica gel can be deactivated by adding a small amount of triethylamine (e.g., 1%) to the mobile phase.[3]
Protocol 3: Liquid-Liquid Extraction
Liquid-liquid extraction is an essential workup step to separate the desired aminopyrazole from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[5]
Objective: To perform an initial purification of an aminopyrazole compound from a crude reaction mixture.
Materials:
-
Crude aminopyrazole reaction mixture
-
Immiscible organic solvent (e.g., ethyl acetate, dichloromethane)[5]
-
Aqueous solutions (e.g., water, saturated sodium bicarbonate, brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Quenching the Reaction:
-
Carefully quench the reaction mixture by adding an appropriate aqueous solution, such as saturated aqueous ammonium chloride.[5]
-
-
Phase Separation:
-
Transfer the mixture to a separatory funnel.
-
Add the organic extraction solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Extraction:
-
Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent to maximize recovery.
-
-
Washing:
-
Combine the organic layers and wash them sequentially with water and then brine to remove residual water-soluble impurities.[5]
-
-
Drying and Concentration:
Visualizations
Caption: Workflow for the purification of aminopyrazole compounds by recrystallization.
Caption: Workflow for flash column chromatography purification of aminopyrazoles.
Caption: Workflow for the workup and extraction of aminopyrazole compounds.
References
Application Notes and Protocols for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and potential applications of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS No. 1119390-95-2). The information is intended to facilitate its use in research and development, particularly in the fields of medicinal chemistry and drug discovery.
Compound Information
| Property | Data |
| IUPAC Name | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
| CAS Number | 1119390-95-2 |
| Molecular Formula | C₁₀H₁₀FN₃ |
| Molecular Weight | 191.21 g/mol |
| Physical State | Solid |
| Purity | 95% |
Safety, Handling, and Storage
2.1. Hazard Identification
2.2. Personal Protective Equipment (PPE)
To ensure laboratory safety, the following personal protective equipment should be worn when handling 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine[1]:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a certified respirator if dust or aerosols are generated.
2.3. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood[1].
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Wash hands thoroughly after handling.
2.4. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[2].
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is at room temperature[2].
2.5. First Aid Measures
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.
Seek medical attention if any symptoms persist.
Potential Applications in Research
While specific experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is limited in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of pyrazole have shown a wide range of biological activities, suggesting potential avenues of research for this compound.
3.1. Kinase Inhibition
The pyrazole core is a common feature in many kinase inhibitors. Research on structurally similar compounds suggests that 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could be investigated as an inhibitor of various kinases involved in cell signaling pathways related to cancer and inflammation. For instance, some pyrazole derivatives have been identified as inhibitors of Aurora kinase B, a key regulator of cell division.
3.2. Anticancer Research
Given the role of pyrazole derivatives as kinase inhibitors, this compound could be screened for its cytotoxic effects against various cancer cell lines. Assays such as the MTT or MTS assay could be employed to determine its effect on cell viability.
3.3. Anti-inflammatory Research
Pyrazole-containing compounds, including the commercial drug celecoxib, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as an anti-inflammatory agent could be explored using in vitro assays, such as those measuring the inhibition of prostaglandin E2 (PGE2) production in response to inflammatory stimuli.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on the known activities of similar pyrazole derivatives. These should be adapted and optimized for specific research needs.
4.1. General Kinase Inhibition Assay
This protocol describes a general workflow for screening the inhibitory activity of the compound against a panel of kinases.
Caption: General workflow for a kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a stock solution of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in 100% DMSO. Create a serial dilution to the desired concentrations.
-
Assay Plate Preparation: Add the diluted compound to the wells of a microplate.
-
Kinase Reaction: Add the target kinase, a suitable substrate, and ATP to initiate the reaction.
-
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader and calculate the half-maximal inhibitory concentration (IC50) value.
4.2. Cellular Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of the compound on the proliferation of a cancer cell line.
Caption: Workflow for an MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Potential Signaling Pathway Involvement
Based on the activities of related pyrazole compounds, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could potentially modulate signaling pathways crucial for cell growth and inflammation. A hypothetical pathway is the MAPK/p38 pathway, which is a target for some pyrazole-based inhibitors.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
This diagram illustrates a potential mechanism of action where the compound could inhibit p38 MAPK, a key kinase in a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibition of p38 MAPK can lead to downstream effects on transcription factors that regulate inflammation, apoptosis, and the cell cycle.
Disposal Considerations
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company.
Disclaimer: The information provided in these application notes is for research purposes only and is based on the available safety data and the known properties of structurally related compounds. It is the responsibility of the user to conduct a thorough risk assessment before use.
References
Application Notes and Protocols for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential anti-cancer effects of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The protocols outlined below are designed to assess its cytotoxicity, effects on cell cycle progression, and its potential to induce apoptosis in cancer cell lines. The proposed experiments are based on the known biological activities of pyrazole derivatives, which have shown promise as anti-cancer agents.[1][2][3][4]
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-cancer properties.[1][2][3] These compounds have been shown to target various cellular processes in cancer cells, such as cell cycle regulation and apoptosis.[3] 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a synthetic pyrazole derivative. While specific data on this compound is limited, its structural features suggest it may exhibit cytotoxic effects against cancer cells. These protocols provide a comprehensive guide to evaluating its anti-cancer potential.
Proposed Mechanism of Action
Based on the activities of similar pyrazole-containing compounds, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is hypothesized to exert its anti-cancer effects by inducing cell cycle arrest and apoptosis. This could be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. A possible signaling pathway that could be affected is the PI3K/Akt pathway, which is often dysregulated in cancer.
Data Presentation
Table 1: Cytotoxicity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| Jurkat | T-cell Leukemia | 12.1 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Effect of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine on Cell Cycle Distribution in MCF-7 cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 65.3 ± 3.1 | 20.1 ± 1.9 | 14.6 ± 1.5 |
| 10 µM Compound | 75.8 ± 3.5 | 12.5 ± 1.3 | 11.7 ± 1.2 |
| 20 µM Compound | 82.1 ± 4.0 | 8.2 ± 0.9 | 9.7 ± 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Induction of Apoptosis by 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in MCF-7 cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control (DMSO) | 4.2 ± 0.5 | 2.1 ± 0.3 |
| 10 µM Compound | 15.7 ± 1.8 | 5.4 ± 0.6 |
| 20 µM Compound | 28.9 ± 2.9 | 10.2 ± 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine on cancer cell lines.[5][6][7][8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)
-
Complete culture medium
-
96-well plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Prepare serial dilutions of the compound in complete culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of the compound or vehicle control (DMSO) to the wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5][8]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with the compound using propidium iodide (PI) staining.[9][10][11]
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
DMSO
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound or DMSO for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.[9]
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently and incubate for at least 2 hours at -20°C.[11]
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[10]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol describes the detection of apoptosis in treated cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).[12][13][14]
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound or DMSO for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.[13]
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour of staining.[13]
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis
This protocol is for investigating the effect of the compound on the expression of key proteins involved in cell cycle regulation and apoptosis (e.g., Cyclin D1, CDK4, Bcl-2, Bax, and cleaved Caspase-3).[15][16][17]
Materials:
-
Cancer cell line
-
Complete culture medium
-
6-well plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the compound or DMSO for the desired time.
-
Lyse the cells in RIPA buffer on ice.[17]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.[17]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[16]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[16]
Mandatory Visualizations
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. srrjournals.com [srrjournals.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. bio-rad.com [bio-rad.com]
Application of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in High-Throughput Screening: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. Pyrazole derivatives have demonstrated a broad range of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties. Their structural versatility allows for the development of targeted therapies against various enzymes and signaling pathways. This document provides detailed application notes and experimental protocols for the utilization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and related pyrazole derivatives in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.
Application Note 1: Inhibition of p38 MAP Kinase Signaling
Background: The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. A novel class of highly selective inhibitors of p38 MAP kinase was discovered from high-throughput screening of pyrazole derivatives. The 5-amino-1-phenyl-1H-pyrazole scaffold has been identified as a key pharmacophore for potent and selective p38 MAP kinase inhibitors.
Mechanism of Action: 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of p38α and p38β kinases. This binding prevents the phosphorylation of downstream substrates, effectively blocking the signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).
High-Throughput Screening Approaches: Both biochemical and cell-based assays can be employed to screen for p38 MAPK inhibitors. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust biochemical method, while measuring the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human monocytic cells (like THP-1) provides a relevant cell-based readout.
Quantitative Data: p38 MAP Kinase Inhibition
The following table summarizes the inhibitory activity of a representative p38 MAP Kinase Inhibitor IV, demonstrating the type of quantitative data that can be obtained through HTS.
| Isoform | IC50 (nM) | Assay Type |
| p38α | 130 | Biochemical (TR-FRET) |
| p38β | 550 | Biochemical (TR-FRET) |
| p38γ | >1000 | Biochemical (TR-FRET) |
| p38δ | >1000 | Biochemical (TR-FRET) |
| LPS-induced TNF-α production (hPBMC) | 22 | Cell-Based |
| LPS-induced IL-1β production (hPBMC) | 44 | Cell-Based |
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of pyrazole compounds.
Application Note 2: Modulation of Hippo-YAP Signaling
Background: The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is the major downstream effector of this pathway. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP, where it binds to TEAD family transcription factors to drive the expression of genes that promote cell growth and inhibit apoptosis. Pyrazolone derivatives have been identified as inhibitors of the YAP/TEAD interaction.
High-Throughput Screening Approaches: A fluorescence polarization (FP)-based assay is a suitable biochemical HTS method to identify compounds that disrupt the YAP-TEAD protein-protein interaction. For cell-based screening, a NanoLuciferase (NanoBiT)-based biosensor assay can be used to quantify the YAP-TEAD interaction in living cells.
Quantitative Data: Inhibition of YAP/TEAD Interaction
The following table presents representative data for a pyrazolone derivative identified as a YAP/TEAD inhibitor.
| Compound ID | Cell Line | IC50 (µM) | Target | Pathway |
| Compound 4 | HCT-116 | 7.67 ± 0.5 | YAP/TEAD | Hippo Signaling |
| Compound 4 | HepG-2 | 5.85 ± 0.4 | YAP/TEAD | Hippo Signaling |
| Compound 4 | MCF-7 | 6.97 ± 0.5 | YAP/TEAD | Hippo Signaling |
Signaling Pathway Diagram
Caption: Hippo-YAP signaling pathway and inhibition of YAP-TEAD interaction.
Application Note 3: Inhibition of Mutant SOD1 Aggregation
Background: Mutations in the gene encoding copper-zinc superoxide dismutase 1 (SOD1) are a cause of familial amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease. A key pathological feature is the aggregation of misfolded mutant SOD1 protein. Identifying small molecules that can prevent or reduce the formation of these toxic protein aggregates is a promising therapeutic strategy. Pyrazolone analogues have been identified as potential inhibitors of SOD1 aggregation through cell-based HTS.
High-Throughput Screening Approach: A high-content screening (HCS) assay using a cell line stably expressing a fluorescently-tagged mutant SOD1 (e.g., YFP-SOD1-G93A) is a powerful method to screen for inhibitors. Aggregation is typically induced by a proteasome inhibitor, and the number and intensity of fluorescent aggregates are quantified using automated microscopy and image analysis.
Quantitative Data: Inhibition of SOD1 Aggregation
The following table illustrates how data from a high-content screen for SOD1 aggregation inhibitors could be presented.
| Compound Concentration (µM) | Percentage of Cells with Aggregates | Average Aggregate Intensity (Arbitrary Units) |
| 0 (DMSO control) | 85.2 ± 5.6 | 15,432 ± 1,287 |
| 1 | 62.1 ± 4.9 | 11,245 ± 987 |
| 5 | 25.7 ± 3.1 | 5,876 ± 453 |
| 10 | 10.3 ± 1.8 | 2,109 ± 234 |
Experimental Protocols
Protocol 1: High-Throughput Screening for p38 MAP Kinase Inhibitors (TR-FRET Assay)
1. Materials and Reagents:
-
Recombinant human p38α kinase
-
GST-tagged ATF2 substrate
-
ATP
-
TR-FRET detection reagents (Europium-labeled anti-phospho-ATF-2 antibody and APC-labeled anti-GST antibody)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume assay plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and other test compounds in DMSO
2. Assay Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 50 nL of compound solution to the assay plate wells.
-
Add 5 µL of 2X p38α kinase solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of 2X substrate/ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing the Europium-labeled anti-phospho-ATF-2 antibody and the APC-labeled anti-GST antibody in a suitable detection buffer.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation: 320 nm, emission: 615 nm and 665 nm).
3. Data Analysis:
-
Calculate the ratio of the 665 nm to 615 nm signals.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
-
Plot percent inhibition versus compound concentration to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a TR-FRET-based HTS assay for p38 kinase inhibitors.
Protocol 2: High-Content Screening for SOD1 Aggregation Inhibitors
1. Materials and Reagents:
-
HEK-293 cell line stably expressing YFP-tagged mutant SOD1 (e.g., G93A).[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Proteasome inhibitor (e.g., 10 µM ALLN) to induce aggregation.[1]
-
Hoechst 33342 for nuclear staining
-
384-well clear-bottom imaging plates
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and other test compounds in DMSO
2. Assay Procedure:
-
Seed HEK-293-YFP-SOD1-G93A cells into 384-well plates and incubate for 24 hours.
-
Add test compounds to the wells at various concentrations.
-
Incubate for 24 hours at 37°C.[1]
-
Add the proteasome inhibitor (ALLN) to all wells except the negative controls to induce aggregation.[1]
-
Incubate for an additional 24 hours at 37°C.[1]
-
Add Hoechst 33342 to each well to a final concentration of 1 µg/mL and incubate for 15 minutes.[1]
-
Acquire images of each well using a high-content imaging system with appropriate filters for YFP and Hoechst.[1]
3. Image Analysis:
-
Use image analysis software to identify and count the number of nuclei (Hoechst channel).[1]
-
In the YFP channel, identify and quantify fluorescent aggregates (spots) within the cells.
-
Calculate the percentage of cells with aggregates and the average intensity of aggregates per cell.
-
Determine the dose-dependent effect of the compounds on SOD1 aggregation.
Experimental Workflow Diagram
Caption: Workflow for a high-content screening assay for inhibitors of SOD1 aggregation.
Conclusion
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and related pyrazole derivatives represent a promising class of compounds for drug discovery. The protocols and application notes provided herein offer a framework for the high-throughput screening of these molecules against key therapeutic targets in inflammation, cancer, and neurodegenerative diseases. The adaptability of the pyrazole scaffold, combined with robust HTS methodologies, provides a powerful platform for the identification of novel lead compounds for further development.
References
Application Notes and Protocols for Assessing the Oral Bioavailability of Pyrazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to evaluate the oral bioavailability of pyrazole inhibitors, a critical class of compounds in modern drug discovery. The following protocols and data presentation guidelines are designed to assist researchers in obtaining reliable and reproducible results.
Introduction to Oral Bioavailability Assessment
Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a key pharmacokinetic parameter that influences the therapeutic efficacy and dosing regimen of a drug. The assessment of oral bioavailability is a multi-step process that begins with in vitro assays to predict a compound's properties and culminates in in vivo pharmacokinetic studies. For pyrazole inhibitors, which often target intracellular kinases, achieving adequate oral bioavailability is paramount for therapeutic success.[1][2]
In Vitro Methods for Predicting Oral Bioavailability
In vitro assays provide early insights into a compound's potential for oral absorption and metabolic stability.[1][3] These cost-effective and high-throughput methods are essential for selecting promising candidates for further development.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To predict the passive permeability of a pyrazole inhibitor across the gastrointestinal tract.[4][5]
Experimental Protocol:
-
Preparation of the Donor Plate:
-
Membrane Coating:
-
Coat the filter of a 96-well acceptor plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[6]
-
-
Assay Incubation:
-
Place the acceptor plate into the donor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7]
-
-
Sample Analysis:
Liver Microsomal Stability Assay
Objective: To assess the metabolic stability of a pyrazole inhibitor in the presence of liver enzymes, primarily Cytochrome P450s (CYPs).[9][10][11]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Incubation:
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11]
-
-
Sample Analysis:
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are the definitive method for determining the oral bioavailability of a pyrazole inhibitor.[13][14]
Experimental Protocol:
-
Animal Model:
-
Use a suitable animal model, typically rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of the pyrazole inhibitor (e.g., 1-5 mg/kg) to one group of animals to determine the systemic clearance and volume of distribution.[15][16]
-
Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to a separate group of animals.[15][16]
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Analysis:
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as the Area Under the Curve (AUC), clearance (CL), and half-life (t½).
-
Oral bioavailability (F%) is calculated using the formula: F(%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between different pyrazole inhibitors.
Table 1: In Vitro ADME Properties of Pyrazole Inhibitors
| Compound ID | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | Human Liver Microsomal Half-Life (t½, min) | Aqueous Solubility (µg/mL) |
| PYR-A01 | 8.2 | 45 | 50 |
| PYR-A02 | 0.5 | >120 | 5 |
| PYR-A03 | 15.1 | 10 | 120 |
Table 2: In Vivo Pharmacokinetic Parameters of PYR-A01 in Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| AUC₀₋inf (ng·h/mL) | 1500 | 4500 |
| CL (mL/min/kg) | 22.2 | - |
| t½ (h) | 2.8 | 4.1 |
| Oral Bioavailability (F%) | - | 60% |
Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Caption: Workflow for assessing the oral bioavailability of pyrazole inhibitors.
Many pyrazole inhibitors target the p38 MAP kinase signaling pathway, which is involved in inflammatory responses.[22][23][24][25]
Caption: Inhibition of the p38 MAPK pathway by a pyrazole inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioavailability Studies [met.uk.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioxpedia.com [bioxpedia.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. criver.com [criver.com]
- 21. Small Molecule Bioanalysis | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijcaonline.org [ijcaonline.org]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Pyrazole Compounds in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds are foundational to the development of numerous therapeutic agents, with well-known examples including the anti-inflammatory drug celecoxib. The diverse biological effects of pyrazoles, such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties, necessitate robust and well-defined experimental protocols for their evaluation in preclinical animal models.[1][2][3]
These application notes provide a comprehensive guide for the in vivo testing of pyrazole compounds, detailing experimental setups, protocols for various disease models, and methods for data analysis. The information is intended to assist researchers in designing and executing experiments to assess the efficacy, safety, and pharmacokinetic profiles of novel pyrazole-based drug candidates.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize key quantitative data from various preclinical studies on pyrazole compounds, offering a comparative overview of dosages, treatment durations, and observed effects.
Table 1: Anti-inflammatory and Analgesic Activity of Pyrazole Compounds
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| Celecoxib | Carrageenan-induced paw edema in rats | 50 mg/kg, oral | Significant reduction in paw edema | [4] |
| Celecoxib | Prostaglandin E2-induced hyperalgesia in rats | Twice daily subcutaneous injections | Induced analgesic tolerance, similar to morphine | [5] |
| Novel Pyrazole Derivatives | Acetic acid-induced writhing in mice | 70, 140, or 280 µmol/kg, oral | Dose-dependent reduction in writhing | [6] |
| Novel Pyrazole Derivatives | Carrageenan-induced paw edema in mice | Not specified | Evaluation of anti-inflammatory effects by measuring paw tissue levels of MDA, GSH, NO, and TNF-α | [7] |
Table 2: Anticancer Activity of Pyrazole Compounds
| Compound | Animal Model | Dosing and Administration | Key Findings | Reference |
| Celecoxib | Walker-256 carcinosarcoma in rats | 25 mg/kg for 14 days | Reduction in tumor growth and increased weight gain | [8] |
| Novel Pyrazole Derivative (5c) | Ehrlich ascites carcinoma (EAC) in mice | Not specified | Highest percentage increase in life span (75.13%) and mean survival time (32.4 ± 0.53 days) | [9] |
| Celecoxib | Adenomyosis in mice | Not specified | Reduced depth of endometrial infiltration | [10] |
| Novel Pyrazole Derivative (6) | Orthotopic murine mammary tumor model | 5 mg/kg | Significant tumor growth inhibitory activity | [11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific pyrazole compound and research question.
Carrageenan-Induced Paw Edema (Anti-inflammatory)
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Materials:
-
Test pyrazole compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Group animals (n=6-8 per group) into control, standard (e.g., indomethacin), and test groups.
-
Administer the test pyrazole compound or standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Acetic Acid-Induced Writhing (Analgesic)
This model is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25 g).
-
Materials:
-
Test pyrazole compound
-
Vehicle
-
Acetic acid (0.6% v/v in distilled water)
-
-
Procedure:
-
Acclimatize and fast animals as described previously.
-
Group animals and administer the test compound, standard drug (e.g., aspirin), or vehicle.
-
After a set pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for oral), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: Calculate the percentage of analgesic activity using the formula: % Analgesic Activity = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Xenograft Tumor Model (Anticancer)
This model evaluates the in vivo anticancer efficacy of pyrazole compounds.
-
Animal Model: Immunocompromised mice (e.g., Nude or SCID).
-
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer, PC-3 for prostate cancer)[9]
-
Matrigel
-
Test pyrazole compound
-
Vehicle
-
Calipers
-
-
Procedure:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the animals into control and treatment groups.
-
Administer the test pyrazole compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length x width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth curves between the control and treated groups. Calculate the tumor growth inhibition (TGI).
Signaling Pathways and Experimental Workflows
Signaling Pathway for Anti-inflammatory Action of Pyrazole Compounds
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[12] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: COX-2 signaling pathway inhibition by pyrazole compounds.
General Experimental Workflow for In Vivo Testing
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel pyrazole compound in animal models.
Caption: Experimental workflow for pyrazole compound testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological assessment of new pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Heterocyclic Hybrids Based on 2-Pyrazoline: Synthesis and Assessment of Anti-Inflammatory and Analgesic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib prevents tumor growth in an animal model by a COX-2 independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib reduces inflammation and angiogenesis in mice with adenomyosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a Chemical Probe
Note to the Reader: As of December 2025, publicly available scientific literature does not contain specific data on the biological activity, targets, or use as a chemical probe for the exact molecule 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine . The following information is based on the activities of structurally related pyrazole derivatives and is intended to provide a contextual framework for potential research applications. All data and protocols for the specific title compound would require experimental validation.
Introduction
This document provides a prospective overview of the potential applications of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a chemical probe. Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, frequently serving as scaffolds in drug discovery. Derivatives of pyrazole are known to exhibit anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory properties. The specific substitution pattern of a 4-fluorophenyl group at the 4-position and a methyl group at the 3-position of the pyrazol-5-amine core suggests that this compound may interact with various biological targets, particularly protein kinases.
Structurally similar compounds, such as those with a 4-fluorophenyl group attached to the pyrazole ring, have been investigated as inhibitors of p38 MAP kinase and other kinases relevant to cancer. The 5-amino group is a key feature, often involved in forming crucial hydrogen bonds with target proteins. Therefore, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a candidate for screening in assays related to cancer, inflammation, and other kinase-driven pathologies.
Potential Biological Targets and Applications
Based on the activities of analogous compounds, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine could potentially be developed as a chemical probe for the following target classes and therapeutic areas:
-
Protein Kinase Inhibition: Many pyrazole derivatives are known to be potent kinase inhibitors. The vicinal (adjacent) arrangement of a phenyl and another substituent on the pyrazole ring is a feature of some kinase inhibitors. Potential targets could include serine/threonine kinases such as p38 MAP kinase or tyrosine kinases involved in cell proliferation and survival.
-
Anti-inflammatory Activity: By potentially targeting kinases like p38 MAP kinase, which are involved in inflammatory signaling, this compound could be explored for its anti-inflammatory effects.
-
Anticancer Activity: Inhibition of kinases that are dysregulated in cancer is a common mechanism of action for pyrazole derivatives. This compound could be screened against various cancer cell lines to assess its antiproliferative effects.
Hypothetical Experimental Protocols
The following are generalized protocols that would be suitable for the initial characterization of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a chemical probe. These are templates and would require optimization.
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Myelin Basic Protein)
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (dissolved in DMSO)
-
Radiolabeled ATP ([γ-³²P]ATP) or kinase assay kit (e.g., ADP-Glo™)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be 100 µM to 1 nM.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the reaction by adding ATP (mixed with [γ-³²P]ATP if using radioactivity).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a high concentration of EDTA or following the kit manufacturer's instructions).
-
Quantify the kinase activity. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive kits, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of a test compound in a kinase assay.
Cell Proliferation Assay (Example: MTT Assay)
This protocol measures the effect of the compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Signaling Pathway Inhibition Hypothesis
Caption: Hypothetical mechanism of action for the chemical probe.
Quantitative Data Summary (Hypothetical)
Since no experimental data is available for the title compound, the following table is a template for how such data should be presented once generated. Data for structurally related compounds are highly variable and not directly comparable.
| Assay Type | Target/Cell Line | Metric | Value (µM) |
| In Vitro Kinase Assay | p38α MAP Kinase | IC50 | TBD |
| Cell Proliferation | HeLa | GI50 | TBD |
| Cell Proliferation | A549 | GI50 | TBD |
TBD: To Be Determined
Conclusion
While 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine remains an uncharacterized molecule, its structural features suggest it is a promising candidate for investigation as a chemical probe, particularly in the fields of kinase inhibition and cancer biology. The protocols and conceptual frameworks provided here serve as a guide for researchers to initiate the biological evaluation of this compound. Any findings would represent novel contributions to the understanding of the structure-activity relationships of pyrazole-based inhibitors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address common challenges encountered during the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, with a focus on overcoming low yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
The most versatile and commonly employed method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[1] For the target molecule, the key starting materials are 3-cyano-1-(4-fluorophenyl)butan-1-one (the β-ketonitrile precursor) and hydrazine hydrate . The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the desired 5-aminopyrazole ring.[1]
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can be attributed to several factors. Systematically investigating these potential issues is key to improving your outcome.[2]
-
Incomplete Reaction: The condensation or cyclization may not have proceeded to completion.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role. Excessive heat can lead to decomposition of reagents or products.[3]
-
Side Product Formation: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
-
Poor Quality Starting Materials: Impurities in the β-ketonitrile or hydrazine can interfere with the reaction. The β-ketonitrile precursor itself can be challenging to synthesize and may contain impurities.[1]
-
Inefficient Purification: The final product may be lost during workup and purification steps.
Q3: How can I effectively monitor the progress of the reaction?
Regular monitoring is crucial to determine the optimal reaction time and to check for the consumption of starting materials. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the disappearance of starting materials and the appearance of the product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any major byproducts.
Q4: What are the typical side products, and how can they be minimized?
The primary side product is often the stable hydrazone intermediate that fails to cyclize.[1] Minimizing its formation involves optimizing reaction conditions, such as increasing the temperature or extending the reaction time after the initial condensation. Using a protic acid catalyst (e.g., acetic acid) can facilitate both the initial condensation and the subsequent cyclization.[2]
Q5: Which purification methods are most effective for this compound?
After the reaction is complete, proper purification is essential to isolate the target compound with high purity.
-
Recrystallization: A common and effective method for purifying solid products. A suitable solvent system, such as an ethanol/chloroform mixture, can be used to obtain high-purity crystals.[4]
-
Column Chromatography: If recrystallization is ineffective or if multiple byproducts are present, silica gel column chromatography is recommended. A common eluent system is a mixture of ethyl acetate and petroleum ether.[5]
Troubleshooting Guide for Low Yield
This section provides a systematic approach to diagnosing and resolving issues leading to low yields.
| Symptom | Potential Cause | Recommended Solution |
| High amount of starting material remains (TLC/LC-MS) | Incomplete Reaction | Increase Reaction Time: Continue monitoring until starting materials are consumed.[2] Increase Temperature: Gently heat the reaction mixture (e.g., reflux) to drive the reaction to completion. Microwave-assisted synthesis can also significantly reduce reaction times.[2][6] Check Catalyst: Ensure an appropriate acid or base catalyst is used. Catalytic amounts of acetic acid are often effective.[2] |
| Multiple spots on TLC, complex LC-MS spectrum | Side Product Formation | Control Temperature: Avoid excessive heat which can promote side reactions and decomposition.[3] Optimize Reagent Addition: Consider slow, dropwise addition of hydrazine to the β-ketonitrile solution to maintain a low concentration and minimize side reactions. |
| Reaction works, but yield is low after workup | Product Loss During Purification | Optimize Extraction: Ensure the pH of the aqueous layer is adjusted correctly to maximize the amount of product that partitions into the organic phase. Refine Recrystallization: Experiment with different solvent systems to find one that maximizes recovery of the pure product. Ensure slow cooling to promote crystal growth and minimize precipitation of impurities. |
| Reaction is sluggish or fails to start | Poor Starting Material Quality | Verify Purity: Check the purity of the β-ketonitrile and hydrazine using NMR or other analytical techniques. Purify Starting Materials: If necessary, purify the starting materials before use. The β-ketonitrile can be purified by chromatography or distillation. |
Quantitative Data Summary
Optimizing reaction conditions is critical for maximizing yield. While specific data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is sparse in publicly available literature, the following table summarizes general optimization trends for pyrazole synthesis that can be applied as a starting point for your experiments.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Acidic (e.g., Acetic Acid) | Often improves yield by facilitating both condensation and cyclization. | [2] |
| Basic (e.g., NaH, K₂CO₃) | Can be effective, with K₂CO₃ showing high effectiveness in some cases. | [7] | |
| Temperature | Room Temperature | May be too slow, leading to an incomplete reaction. | [2] |
| 60 °C | Often improves yield. | [7] | |
| > 60 °C (e.g., Reflux) | Can lead to a decrease in yield due to decomposition or side reactions. | [3][7] | |
| Solvent | Ethanol, Methanol | Commonly used protic solvents that are effective for this reaction. | [6][8] |
| Toluene, Dioxane | Can be used, but may result in lower yields compared to alcohols. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This protocol is a representative procedure based on the standard condensation reaction between a β-ketonitrile and hydrazine.[1]
Materials:
-
3-cyano-1-(4-fluorophenyl)butan-1-one (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve 3-cyano-1-(4-fluorophenyl)butan-1-one in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the mixture at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting β-ketonitrile is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the resulting residue into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: ethyl acetate/petroleum ether).
Visualizations
Diagrams of Workflow and Troubleshooting
The following diagrams illustrate the synthesis workflow, the chemical reaction mechanism, and a logical troubleshooting process.
Caption: General workflow for the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Caption: Simplified reaction mechanism for 5-aminopyrazole formation.[1]
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chim.it [chim.it]
- 7. mdpi.com [mdpi.com]
- 8. rjpbcs.com [rjpbcs.com]
Optimizing reaction conditions for the synthesis of substituted pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of substituted pyrazoles.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
A: Low or no yield in pyrazole synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
Potential Solutions:
-
Starting Material Quality: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivatives. Impurities can lead to side reactions, and hydrazines can degrade over time. It is recommended to use freshly purified or high-purity commercial reagents.[1]
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents like DMF may provide better results than ethanol, especially when using aryl hydrazines.[1][2] In some cases, green and sustainable solvents like deep eutectic solvents (DESs) or ionic liquids have been shown to accelerate reaction rates and improve yields.[3][4][5] Solvent-free conditions have also been reported to be effective, offering faster reaction times and reduced environmental impact.[6][7]
-
Temperature: If the reaction stalls at the hydrazone intermediate, increasing the temperature can promote the final cyclization and dehydration steps.[1] However, in some cases, elevated temperatures can lead to side reactions, so optimization is key.[8] A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[9][10]
-
Catalyst: The Knorr pyrazole synthesis is often acid-catalyzed.[11][12] Ensure that the appropriate catalyst is being used. In some syntheses, nano-ZnO has been demonstrated to improve yields and shorten reaction times.[1][13] Other catalysts, such as ytterbium perfluorooctanoate and silica chloride, have also been used effectively.[3]
-
-
Side Reactions:
-
Hydrolysis: Starting materials like β-ketonitriles can be susceptible to hydrolysis. Running the reaction under neutral, non-aqueous conditions can minimize this issue.[1]
-
Intermediate Formation: In the Knorr synthesis, stable intermediates like hydroxylpyrazolidine can form.[14] To address this, carefully control the stoichiometry of the reactants.
-
-
Stoichiometry: An excess of one reactant can sometimes favor the formation of side products.[14] Careful control over the molar ratios of the starting materials is crucial.
Troubleshooting Workflow for Low Yield:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: Poor regioselectivity is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[11][12][14] The formation of two regioisomers can complicate purification and reduce the yield of the desired product.
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic properties (electron-donating or withdrawing) of the substituents influence the reactivity of the carbonyl carbons.[1]
-
Reaction pH: The acidity or basicity of the reaction medium can affect the nucleophilicity of the hydrazine nitrogens, thereby influencing which one attacks first.[1][11]
-
Solvent: The choice of solvent can have a significant impact. For example, fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity compared to ethanol.[15] Aprotic dipolar solvents can also offer better results than polar protic solvents.[2]
-
Temperature: Reaction temperature can be a critical parameter in controlling the isomeric ratio.[1]
Strategies to Improve Regioselectivity:
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones, which have differentiated electrophilic centers, can force the reaction to proceed with higher regioselectivity.[1]
-
Alternative Synthetic Routes: Consider alternative methods to the classical Knorr synthesis, such as a [3+2] cycloaddition of 2-alkynyl-1,3-dithianes, which can offer better control over the regiochemical outcome.[1]
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my substituted pyrazole product. What are some effective purification strategies?
A: Purification of substituted pyrazoles can be challenging, especially when dealing with regioisomers with similar polarities or persistent impurities.
Purification Techniques:
-
Column Chromatography Optimization:
-
Crystallization:
-
Solvent Selection: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Acid Addition Salts: A useful technique involves dissolving the crude pyrazole in a suitable solvent and treating it with an inorganic or organic acid to form the acid addition salt, which can then be crystallized and isolated.[17]
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][11] This method is versatile but can present challenges in controlling regioselectivity and optimizing yields.[1]
Q2: How do reaction conditions affect the yield of pyrazole synthesis?
A2: Reaction conditions play a pivotal role in the outcome of pyrazole synthesis. Key parameters and their effects are summarized below:
| Parameter | Effect on Yield | References |
| Solvent | Aprotic dipolar solvents (e.g., DMF) can increase yields compared to protic solvents (e.g., ethanol). Ionic liquids and deep eutectic solvents (DESs) can also enhance yields and reaction rates. | [1][2][3] |
| Temperature | Increasing temperature can drive the reaction to completion, but excessive heat may lead to side products and decomposition. Temperature control can also be used to selectively synthesize different pyrazole derivatives. | [1][9][10] |
| Catalyst | Acid catalysts are commonly used in the Knorr synthesis. The use of specific catalysts like nano-ZnO or Lewis acids can significantly improve yields and reaction times. | [1][11][12][13] |
| Reactant Stoichiometry | An excess of one reactant can sometimes lead to the formation of byproducts, thus reducing the yield of the desired pyrazole. | [14] |
Q3: Can you provide a general experimental protocol for the Knorr pyrazole synthesis?
A3: The following are generalized protocols based on common literature procedures. Note: These are starting points and may require optimization for specific substrates.
General Knorr Pyrazole Synthesis Workflow:
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Protocol 1: Synthesis from a β-Ketoester and Hydrazine [11][16]
-
Reaction Setup: In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) in a suitable solvent such as 1-propanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (e.g., 2.0 equivalents) to the solution.
-
Heating: Heat the reaction mixture at reflux (approximately 100°C) with stirring for 1 hour.[11]
-
Monitoring: Monitor the reaction progress by TLC, using a mobile phase such as 30% ethyl acetate/70% hexane.[11][16]
-
Isolation: After the reaction is complete (indicated by the disappearance of the limiting reagent), cool the mixture in an ice bath to facilitate precipitation.[11]
-
Purification: Collect the solid product by filtration, wash with a small amount of cold water, and allow it to air dry.[11] Further purification can be achieved by recrystallization.
Protocol 2: Synthesis from a 1,3-Diketone and Phenylhydrazine [11]
-
Reaction Setup: In a suitable flask, dissolve the 1,3-diketone in a solvent like ethanol.
-
Addition of Phenylhydrazine: Add phenylhydrazine (1.0 equivalent) to the solution. Note that this addition can be exothermic.[11]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[11]
-
Isolation: Cool the resulting mixture in an ice bath.[11]
-
Purification: The crude product, which may be a syrup, can be purified by crystallization from a suitable solvent.[11]
Q4: What are some alternative methods for pyrazole synthesis?
A4: Besides the Knorr synthesis, several other methods are employed for the synthesis of substituted pyrazoles:
-
Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This is another common method for preparing pyrazoles and pyrazolines.[18]
-
1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring.[2][3]
-
Multicomponent Reactions: One-pot reactions involving three or more components, such as an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, offer an efficient route to highly substituted pyrazoles.[3][19]
-
From other Heterocyclic Systems: Pyrazoles can sometimes be synthesized by the transformation of other heterocyclic rings.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Unit 4 Pyrazole | PDF [slideshare.net]
Addressing off-target effects in pyrazole-based kinase inhibitor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole-based kinase inhibitors. Our goal is to help you address common challenges, particularly concerning off-target effects, and to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing off-target activity with my pyrazole-based kinase inhibitor?
A1: Off-target activity with pyrazole-based kinase inhibitors can stem from several factors:
-
Conserved ATP-Binding Site: The primary challenge is the high degree of structural similarity in the ATP-binding pocket across the human kinome, which comprises over 500 protein kinases. Many inhibitors, including those with a pyrazole scaffold, target this conserved site, making it difficult to achieve absolute selectivity.[1]
-
Promiscuous Scaffold: The pyrazole ring itself is a "privileged scaffold" in medicinal chemistry due to its favorable drug-like properties and ability to form key hydrogen bonds with the kinase hinge region.[1] However, this versatility can sometimes lead to interactions with multiple kinases.
-
High Inhibitor Concentration: Screening at high concentrations can reveal low-affinity, and potentially biologically irrelevant, off-target interactions.[1]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and denature proteins, leading to false-positive inhibition signals.[2]
Q2: My potent pyrazole-based inhibitor from a biochemical assay shows weak or no activity in my cell-based assay. What are the potential causes?
A2: This is a common issue that can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[1]
-
High Protein Binding: The compound may bind extensively to proteins in the cell culture medium, which reduces the free concentration available to engage the target kinase.[1]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.[1]
-
Efflux by Transporters: The compound could be actively pumped out of the cell by efflux transporters.[1]
-
High Intracellular ATP Concentration: The concentration of ATP in cells (typically 1-5 mM) is much higher than that used in many biochemical assays.[3] For ATP-competitive inhibitors, this high physiological ATP concentration can outcompete the inhibitor, leading to a significant decrease in apparent potency.
Q3: How can I determine if my pyrazole-based inhibitor is directly interfering with the assay detection system?
A3: Compound interference can lead to false-positive or false-negative results. To identify potential interference, you should run counter-screens that omit key biological components. For example, in a luminescence-based assay like Kinase-Glo®, you can test for interference by setting up a reaction that includes your inhibitor but omits the kinase enzyme. An increase in signal that correlates with increasing inhibitor concentration would suggest direct interference with the detection reagents (e.g., luciferase).[2]
Q4: What are some strategies to improve the selectivity of my pyrazole-based kinase inhibitor?
A4: Enhancing the selectivity of your inhibitor is a critical step in drug development. Here are some common strategies:
-
Structural Modifications: Introducing specific functional groups to the pyrazole scaffold can exploit unique features of the target kinase's binding pocket that are not present in off-target kinases.[1]
-
Targeting Allosteric Sites: Developing inhibitors that bind to less conserved allosteric sites outside of the ATP-binding pocket can lead to greater selectivity.
-
Macrocyclization: Creating a cyclic molecule from a linear pharmacophore can restrict the conformational flexibility of the inhibitor, locking it into a conformation that is more specific for the target kinase.[1]
Troubleshooting Guides
Problem 1: High background signal in the kinase assay.
Possible Causes & Solutions
| Cause | Recommended Action |
| Compound Interference | Run a "no enzyme" control with your inhibitor to see if it affects the detection reagents directly.[2] |
| Compound Aggregation | Re-run the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[2] |
| High ATP Concentration | If using an assay that measures ATP depletion, high initial ATP concentrations can lead to a high background. Optimize the ATP concentration to be near the Km of the kinase.[2] |
| Low Enzyme Activity | A low signal-to-background ratio can be caused by low enzyme activity. Ensure your kinase is active and use an appropriate concentration. |
Problem 2: Inconsistent results and poor reproducibility.
Possible Causes & Solutions
| Cause | Recommended Action |
| Inaccurate Liquid Handling | Ensure all pipettes are properly calibrated. Small errors in dispensing reagents can lead to large variations, especially in low-volume assays. |
| Inconsistent Incubation Times | The duration of the kinase reaction is critical. Aim for initial velocity conditions where substrate conversion is typically below 20% to avoid underestimating inhibitor potency. |
| Temperature Fluctuations | Kinase activity is highly sensitive to temperature. Maintain consistent temperature control throughout the assay. |
| Inconsistent DMSO Concentration | Keep the final DMSO concentration consistent across all wells, as it can affect kinase activity. |
| Order of Reagent Addition | Maintain a consistent order of reagent addition for all experiments to minimize variability. |
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity.
| Inhibitor | Primary Target | Primary Target IC50 (nM) | Key Off-Targets | Off-Target IC50 (nM) |
| Ruxolitinib | JAK2 | 2.2 | Flt-3, VEGFR-2, PDGFRα, TYK2 | - |
| Compound 40 (from[4]) | JAK2 | - | Flt-3, VEGFR-2, PDGFRα, TYK2 | - |
| Compound 41 (from[4]) | JAK2 | - | JAK3 | - |
| Afuresertib | Akt1 | - | - | - |
| AT-7867 | Akt | - | - | - |
| Compound 1 (from[4]) | Akt1 | 61 | - | - |
| Compound 6 (from[4]) | Aurora A | 160 | - | - |
| Compound 10 (from[4]) | Bcr-Abl | 14.2 | - | - |
| Compound 67 (from[4]) | V600E-B-RAF | 770 | RAF1 | 1500 |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from published literature for comparative purposes.[4]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol describes a common method for determining the selectivity of a kinase inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the specific substrate and purified kinase to each well.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF is a rapid and robust method for screening inhibitor libraries and confirming target engagement by monitoring the thermal stabilization of a protein upon ligand binding.[5]
Materials:
-
Purified kinase
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare a master mix containing the purified kinase and SYPRO Orange dye in DSF buffer.
-
Dispense the master mix into the wells of a 96- or 384-well PCR plate.
-
Add the pyrazole-based inhibitor at various concentrations to the wells. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition.
-
A significant increase in the Tm in the presence of the inhibitor compared to the DMSO control indicates binding and stabilization of the kinase.
Visualizations
Caption: Troubleshooting workflow for addressing off-target kinase activity.
Caption: Workflow for troubleshooting poor cellular activity of a potent inhibitor.
Caption: Impact of off-target inhibition on a parallel signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the selectivity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the selectivity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and related pyrazole-based compounds. Our goal is to help you address common selectivity issues and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high selectivity a major challenge for pyrazole-based kinase inhibitors?
A1: The primary challenge stems from the high degree of structural similarity within the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] Since many inhibitors, including those with a pyrazole scaffold, target this conserved ATP pocket, it is difficult to inhibit a specific kinase without affecting others. This can lead to off-target effects and potential toxicity.[1]
Q2: What makes the pyrazole scaffold a good starting point for developing selective inhibitors?
A2: The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry for several key reasons.[1][2] It is synthetically accessible and generally possesses drug-like properties.[1] The nitrogen atoms in the pyrazole ring can form critical hydrogen bonds with the "hinge region" of a kinase's active site, a crucial interaction for inhibitor binding.[1][2] Furthermore, its structure is versatile, allowing for chemical modifications at multiple positions to enhance binding affinity and selectivity for a specific target kinase.[1][3]
Q3: What are the primary strategies for improving the selectivity of a pyrazole-based inhibitor like 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
A3: Improving selectivity typically involves a combination of strategies focused on structure-activity relationships (SAR):
-
Structural Modification: Introducing or modifying substituents on the pyrazole ring or its attached phenyl group can exploit subtle differences in the topology of the target kinase's active site compared to off-targets. Even small changes can have significant effects on the selectivity profile.[4]
-
Exploring Allosteric or Non-ATP Competitive Binding: Designing compounds that bind to less conserved regions outside the main ATP pocket can achieve much higher selectivity.
-
Computational Modeling: Using co-crystal structures or molecular docking can help visualize the binding mode of the inhibitor. This allows for rational design of modifications that enhance interactions with the desired target while clashing with the binding sites of off-target kinases.[2]
-
Bioisosteric Replacement: Replacing parts of the molecule (e.g., the fluorophenyl ring) with other chemical groups that retain similar properties can improve selectivity and pharmacokinetic profiles.[3]
Q4: How can I quantitatively determine the selectivity profile of my modified compounds?
A4: A comprehensive selectivity profile is established using a tiered approach of biochemical and cell-based assays:
-
Biochemical Kinase Profiling: This is the gold standard for determining selectivity. Your compound is screened against a large panel of purified kinases (e.g., 100 or more) to determine its inhibitory activity (IC50 or Ki values) against each one.[1] This provides a direct measure of on-target potency versus off-target activity.
-
Cell-Based Assays: Once you have biochemical data, cell-based assays confirm whether the inhibitor works in a more complex biological environment. Techniques like Western blotting can be used to measure the phosphorylation level of the target kinase's known substrates, providing evidence of pathway inhibition.[1][3]
Troubleshooting Guide
Problem 1: My compound, a derivative of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, shows high potency but poor selectivity across multiple kinases.
| Possible Cause | Suggested Solution |
| Binding to Conserved Regions: The inhibitor likely binds tightly to features common to the ATP-binding pocket of many kinases. | 1. Modify Substituents: Systematically alter the substituents on the pyrazole and phenyl rings. For example, change the position or nature of the fluorine on the phenyl ring or add small alkyl groups to the pyrazole.[4] 2. Target Unique Pockets: Use computational modeling to identify nearby sub-pockets unique to your target kinase and design modifications that can form new interactions there. 3. Analyze Co-crystal Structures: If available, analyze the crystal structure of your compound (or a close analog) bound to the target. This can reveal opportunities to enhance selectivity by adding functional groups that interact with non-conserved residues.[2] |
| Excessive Lipophilicity: Highly lipophilic ("greasy") compounds can sometimes exhibit non-specific binding, leading to apparent activity against multiple targets. | 1. Increase Hydrophilicity: Introduce polar groups (e.g., hydroxyl, amine) or replace a hydrophobic moiety with a more polar heterocyclic ring to improve aqueous solubility and reduce non-specific binding.[3] |
Problem 2: I'm observing unexpected cellular toxicity or off-target effects not predicted by my initial kinase screen.
| Possible Cause | Suggested Solution |
| Inhibition of Untested Kinases: Your initial screening panel may not have included the specific off-target kinase responsible for the toxicity. | 1. Expand Kinase Profiling: Test the compound against a broader, more comprehensive kinase panel to identify the problematic off-target(s).[3] 2. Proteomic Approaches: Use techniques like chemical proteomics to identify all protein targets of your compound within a cell lysate. |
| Metabolite Activity: A metabolite of your parent compound could be responsible for the off-target effects. | 1. Metabolite Identification Studies: Perform in vitro metabolism studies using liver microsomes to identify major metabolites. 2. Synthesize and Test Metabolites: If possible, synthesize the identified metabolites and test them in selectivity and toxicity assays. |
| Non-Kinase Targets: The compound may be interacting with other classes of proteins, such as GPCRs or ion channels. | 1. Broad Target Screening: Submit the compound for screening against a panel of non-kinase targets. |
Data Presentation: Kinase Selectivity Profile
Quantitative data from kinase profiling assays should be organized to clearly compare on-target potency with off-target effects. The "Selectivity Score" is often used to quantify this, calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target.
Table 1: Hypothetical Kinase Selectivity Profile for Analogs of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score (vs. OT1) | Selectivity Score (vs. OT2) |
| Parent Compound | 15 | 75 | 150 | 5 | 10 |
| Analog A (-F) | 50 | 5000 | 8000 | 100 | 160 |
| Analog B (+CH₂OH) | 25 | 1000 | 4500 | 40 | 180 |
| Analog C (positional isomer) | 12 | 24 | 60 | 2 | 5 |
Higher Selectivity Scores indicate better selectivity.
Visualizations
Experimental & Logic Diagrams
Caption: A typical workflow for the iterative process of improving compound selectivity.
References
Technical Support Center: Regioisomer Formation in Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation crucial?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, leading to two possible substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1][3]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1][4]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[4]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[4]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in many cases.[5][6]
Q3: My reaction is producing an almost 1:1 mixture of regioisomers. What can I do to improve the selectivity?
A3: A nearly equimolar mixture of regioisomers indicates that the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal under the current reaction conditions. To improve selectivity, consider the following strategies:
-
Solvent Modification: This is often the simplest and most effective initial approach. Switching to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[5] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, potentially favoring the formation of one regioisomer.[6]
-
Temperature Adjustment: Lowering the reaction temperature may enhance the kinetic control of the reaction, potentially favoring the formation of the product from the pathway with the lower activation energy.
-
pH Control: If using a substituted hydrazine, altering the pH can modulate the relative nucleophilicity of the two nitrogen atoms, thereby influencing which nitrogen atom preferentially attacks a specific carbonyl group.[4]
Q4: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A4: When the undesired regioisomer is the major product, a more significant change in reaction strategy is often required. Consider these options:
-
Solvent System Screening: A comprehensive screening of both protic and aprotic solvents is recommended. While fluorinated alcohols often favor one isomer, a switch to an aprotic solvent like acetonitrile, THF, or DMF might favor the formation of the other regioisomer.[6]
-
Protecting Groups: It may be possible to selectively protect one of the carbonyl groups in the 1,3-dicarbonyl starting material, forcing the initial attack of the hydrazine to occur at the unprotected carbonyl. This would be followed by deprotection and cyclization.
-
Alternative Synthetic Route: If modifying the existing reaction conditions is unsuccessful, exploring a different synthetic route to the desired pyrazole isomer may be necessary. This could involve starting with different materials, such as α,β-unsaturated ketones or acetylenic ketones, where the regiochemical outcome might be more predictable or controllable.[7][8]
Q5: I have already synthesized a mixture of regioisomers. How can I separate them?
A5: If you have a mixture of regioisomers, the most common method for separation is silica gel column chromatography.[3][9]
-
TLC Analysis: Before attempting a column, it is crucial to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.[10]
-
Column Chromatography: Once a suitable solvent system is identified, perform column chromatography on silica gel to isolate the individual regioisomers.[9][11]
-
Crystallization: In some cases, fractional crystallization may be an effective method for separating regioisomers, especially if one isomer is significantly less soluble than the other in a particular solvent.
Q6: How can I definitively identify and characterize the separated pyrazole regioisomers?
A6: A combination of spectroscopic techniques is essential for the unambiguous characterization of pyrazole regioisomers.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: One-dimensional NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents, providing initial evidence for the presence of two different isomers.[13]
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment is a powerful tool for definitively assigning the structure of each regioisomer. It identifies through-space correlations between protons. For example, a NOESY experiment can show a correlation between the protons of the N-substituent and the protons on the adjacent C3 or C5 position of the pyrazole ring, thus confirming the substitution pattern.[9][12]
-
-
X-ray Crystallography: If a suitable single crystal of one of the regioisomers can be obtained, X-ray crystallography provides the most definitive structural proof.
Quantitative Data Summary
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles, highlighting the effect of different solvents on the isomer ratio.
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and Methylhydrazine [5]
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (Regioisomer A : Regioisomer B) |
| 1 | Ethanol | 25 | 1 | 45 : 55 |
| 2 | TFE | 25 | 1 | 85 : 15 |
| 3 | HFIP | 25 | 1 | >95 : <5 |
Regioisomer A is the 1-methyl-3-(2-furyl)-5-(trifluoromethyl)pyrazole. Regioisomer B is the 1-methyl-5-(2-furyl)-3-(trifluoromethyl)pyrazole.
Table 2: Regioselectivity of Pyrazole Synthesis from β-Enamino Diketones and Phenylhydrazine in Different Solvents [6]
| Entry | Solvent | Ratio (Regioisomer 2a : Regioisomer 3a) |
| 1 | Ethanol | 65 : 35 |
| 2 | TFE | 42 : 58 |
| 3 | HFIP | 38 : 62 |
| 4 | Methanol | 60 : 40 |
| 5 | Ethanol/H₂O (1:1) | 100 : 0 |
| 6 | Acetonitrile | 21 : 79 |
| 7 | THF | 25 : 75 |
| 8 | Dioxane | 28 : 72 |
| 9 | DMSO | 30 : 70 |
| 10 | DMF | 33 : 67 |
| 11 | CH₂Cl₂ | 35 : 65 |
Regioisomer 2a and 3a are different N-phenylpyrazole regioisomers.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent [11]
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[11]
-
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione) (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE) as solvent
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
-
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
-
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography [11]
This is a general protocol for separating a mixture of two pyrazole regioisomers.[1][11]
-
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for column chromatography)
-
A series of solvents for TLC analysis and column elution (e.g., hexanes, ethyl acetate, dichloromethane)
-
TLC plates
-
Glass column for chromatography
-
Collection tubes
-
-
Procedure:
-
TLC Optimization:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems of varying polarity (e.g., 9:1 hexanes:ethyl acetate, 4:1 hexanes:ethyl acetate, etc.).
-
Identify the solvent system that provides the best separation between the two regioisomer spots (ideally with a ΔRf > 0.2).
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
-
Loading and Elution:
-
Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Begin eluting the column with the optimized solvent system, collecting fractions in separate tubes.
-
-
Analysis:
-
Monitor the fractions by TLC to determine which fractions contain the pure regioisomers.
-
Combine the pure fractions of each isomer and concentrate them under reduced pressure to obtain the isolated products.
-
-
Visualizations
Caption: Knorr pyrazole synthesis pathways leading to two possible regioisomers.
Caption: A troubleshooting workflow for dealing with regioisomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Enhancing the stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Issue 1: Rapid Degradation of the Compound in Solution
Question: My solution of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is showing rapid degradation, observed as a change in color and the appearance of new peaks in my HPLC analysis. What are the potential causes and how can I mitigate this?
Answer:
Rapid degradation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in solution can be attributed to several factors, primarily oxidation, photodegradation, and hydrolysis. The pyrazol-5-amine moiety is susceptible to oxidation, and the fluorophenyl group can be prone to photodegradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Oxidation | The presence of dissolved oxygen in the solvent can lead to oxidative degradation. The amine group on the pyrazole ring is particularly susceptible. | 1. De-gas solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 2. Use antioxidants: Add a suitable antioxidant to the solution. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or tocopherols.[1][2][3] The optimal concentration should be determined empirically, starting with a low concentration (e.g., 0.01% w/v). 3. Work under an inert atmosphere: Prepare and handle solutions in a glove box or under a constant stream of an inert gas. |
| Photodegradation | Exposure to ambient or UV light can induce degradation, particularly of the fluoroaromatic ring.[4][5] | 1. Use amber glassware: Protect the solution from light by using amber-colored vials or by wrapping clear vials in aluminum foil.[1] 2. Minimize light exposure: Conduct experiments in a dimly lit area and avoid direct sunlight. |
| Hydrolysis (pH-related instability) | The compound may be unstable at certain pH values. Degradation can be catalyzed by acidic or basic conditions. | 1. Control the pH: Buffer the solution to a pH where the compound exhibits maximum stability. A pH-rate profile study is recommended to determine the optimal pH range.[6][7] 2. Avoid extreme pH: Unless required for a specific reaction, maintain the pH of the solution as close to neutral as possible. |
| Solvent Reactivity | Certain solvents may react with the compound or contain impurities that catalyze degradation. | 1. Use high-purity solvents: Ensure that the solvents used are of high purity (e.g., HPLC grade) and are free from peroxides and other reactive impurities. 2. Solvent selection: Test the stability of the compound in a range of common laboratory solvents (e.g., acetonitrile, ethanol, DMSO) to identify the most suitable one. |
Issue 2: Inconsistent Results in Biological Assays
Question: I am observing high variability in the results of my biological assays using solutions of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Could this be related to compound stability?
Answer:
Yes, inconsistent assay results are often a consequence of compound instability in the assay medium. The degradation of the active compound over the course of the experiment will lead to a decrease in its effective concentration, resulting in variable biological responses.
Troubleshooting Steps:
| Observation | Potential Cause | Recommended Action |
| Decreasing activity over time | The compound is degrading in the assay buffer or cell culture medium. | 1. Prepare fresh solutions: Prepare solutions of the compound immediately before use. 2. Assess stability in media: Perform a time-course experiment to measure the concentration of the compound in the assay medium over the duration of the experiment using a stability-indicating HPLC method. 3. Add stabilizers: If degradation is confirmed, consider adding a compatible antioxidant or adjusting the pH of the medium, ensuring these modifications do not affect the biological system. |
| High well-to-well variability | Inconsistent degradation across different wells of an assay plate, possibly due to variations in light exposure or temperature. | 1. Protect assay plates from light: Use opaque plates or cover plates with a light-blocking lid. 2. Ensure uniform incubation conditions: Maintain consistent temperature and humidity across the entire plate during incubation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
A1: Based on its chemical structure, the most probable degradation pathways include:
-
Oxidation: The primary amine group at the 5-position of the pyrazole ring is a likely site for oxidation, which could lead to the formation of azo dimers or ring-opened products.[2][3][8]
-
Photodegradation: The 4-fluorophenyl moiety is a chromophore that can absorb UV light, potentially leading to the cleavage of the C-F bond or other photochemical reactions.[4][5]
-
Hydrolysis: Under strong acidic or basic conditions, the amine group could be susceptible to hydrolysis, although this is generally less common for aromatic amines compared to amides or esters.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For short-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of heterocyclic compounds. However, it is crucial to minimize the water content in DMSO, as it can affect compound stability. For aqueous-based assays, prepare fresh dilutions from the DMSO stock in the appropriate buffer immediately before use. It is recommended to perform a preliminary solubility and stability test in a few common solvents (e.g., DMSO, ethanol, acetonitrile) to determine the most suitable one for your specific application.
Q3: How should I store solutions of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
A3: For optimal stability, stock solutions should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, light-protected (amber) vials. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate technique.[9][10][11][12] This method should be able to separate the parent compound from its potential degradation products. Validation of the method according to ICH guidelines is recommended to ensure its accuracy, precision, and specificity.[12][13]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[14][15][16][17]
Objective: To investigate the stability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine under various stress conditions.
Materials:
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with UV detector, photostability chamber, oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[1]
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze by a validated stability-indicating HPLC method.
Illustrative Data from a Forced Degradation Study:
| Stress Condition | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) | Potential Degradation Products |
| 0.1 M HCl, 60°C, 24h | 5-10% | 1-2 | Hydrolyzed or rearranged products |
| 0.1 M NaOH, 60°C, 24h | 10-15% | 2-3 | Products of base-catalyzed hydrolysis or rearrangement |
| 3% H₂O₂, RT, 24h | 20-30% | >3 | Oxidized pyrazole ring, azo dimers, N-oxides |
| Heat (80°C), 48h | <5% | 1 | Thermally induced rearrangement products |
| Photostability (ICH Q1B) | 15-25% | >2 | Defluorinated products, photodimers |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Logical workflow for enhancing solution stability.
References
- 1. Photodegradation Pathways in Light-Sensitive APIs – StabilityStudies.in [stabilitystudies.in]
- 2. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress on antioxidants incorporating the pyrazole core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcpa.in [ijcpa.in]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. Development and validation of a stability-indicating RP-HPLC assay method and stress degradation studies on dapiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. ajrconline.org [ajrconline.org]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. biomedres.us [biomedres.us]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. biopharminternational.com [biopharminternational.com]
Technical Support Center: Mitigating Cytotoxicity of Pyrazole Compounds in Normal Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazole compounds. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your in vitro experiments, with a focus on mitigating cytotoxicity in normal (non-cancerous) cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of pyrazole-induced cytotoxicity in normal cell lines?
A1: While the specific mechanism can vary depending on the pyrazole derivative, common pathways of drug-induced cytotoxicity that may be relevant to pyrazoles include:
-
Induction of Oxidative Stress: Many chemical compounds, including some pyrazole derivatives, can lead to an overproduction of reactive oxygen species (ROS) within cells. This imbalance, known as oxidative stress, can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.[1]
-
Apoptosis Induction: Pyrazole compounds have been shown to trigger programmed cell death, or apoptosis, in various cell types. This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[2][3][4][5]
-
Mitochondrial Dysfunction: The mitochondria are central to cellular metabolism and are also key regulators of apoptosis. Some pyrazole compounds may disrupt mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.[6]
-
Cell Cycle Arrest: Some pyrazole derivatives have been observed to cause cell cycle arrest at different phases, which can precede apoptosis.[4]
Q2: My pyrazole compound is showing high cytotoxicity in my normal cell line. How can I reduce this off-target effect?
A2: Mitigating cytotoxicity in normal cell lines is a critical step in drug development. Here are some strategies you can employ in your in vitro experiments:
-
Co-administration of Antioxidants: If you suspect oxidative stress is a primary driver of the cytotoxicity, co-incubating your pyrazole compound with an antioxidant like N-acetylcysteine (NAC) may offer protection. NAC can help replenish intracellular glutathione (GSH), a major cellular antioxidant, and may also directly scavenge ROS.[7][8]
-
Dose and Time Optimization: Reducing the concentration of the pyrazole compound or shortening the incubation time can often decrease cytotoxicity. A thorough dose-response and time-course experiment is essential to find a therapeutic window where the desired effect is observed with minimal toxicity to normal cells.
-
Serum Concentration: The concentration of serum in your cell culture medium can influence compound solubility and bioavailability. While serum proteins can sometimes bind to and sequester compounds, reducing their effective concentration, this is not always the case. It is important to keep the serum concentration consistent across experiments.
Q3: How can I experimentally test if an antioxidant can mitigate the cytotoxicity of my pyrazole compound?
A3: You can perform a cytotoxicity assay (e.g., MTT or LDH assay) comparing the effect of your pyrazole compound alone to its effect in the presence of an antioxidant. This involves setting up several treatment groups:
-
Vehicle Control (cells with media and solvent)
-
Antioxidant Control (cells with the antioxidant alone to check for any inherent toxicity)
-
Pyrazole Compound (cells treated with a range of concentrations of your compound)
-
Co-treatment (cells treated with the same range of pyrazole concentrations plus a fixed concentration of the antioxidant)
By comparing the cell viability in the pyrazole-only group to the co-treatment group, you can determine if the antioxidant has a cytoprotective effect.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before plating. Use a consistent cell number and passage number for all experiments. |
| Compound Precipitation | Many pyrazole compounds have limited aqueous solubility.[4][5] Visually inspect your wells for precipitates. If observed, consider using a lower final concentration, preparing fresh dilutions, or testing different solvents. The final solvent concentration (e.g., DMSO) should typically be below 0.5%.[5] |
| Inconsistent Incubation Times | Adhere strictly to the same incubation times for both compound treatment and assay development across all experiments. |
| Assay Interference | Some pyrazole compounds may interfere with the assay chemistry. For example, they might directly reduce MTT, leading to a false viability signal.[9] Run a cell-free control with your compound and the assay reagent to check for direct interactions. |
Issue 2: Unexpected Dose-Response Curve (e.g., U-shaped curve)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | As mentioned above, pyrazoles can precipitate at high concentrations. This can lead to lower effective concentrations in the media and may also interfere with optical readings, causing an apparent increase in viability. Perform a solubility test of your compound in your specific cell culture medium. |
| Chemical Interference with Assay Reagent | The pyrazole compound itself might be chemically reducing the assay reagent (e.g., MTT) at higher concentrations, leading to a color change that is independent of cellular metabolic activity. Run cell-free controls to test for this. |
| Off-Target Effects | At very high concentrations, the compound might have off-target effects that counteract its cytotoxic mechanism or interfere with the assay chemistry in a non-linear fashion. |
Quantitative Data Summary
The following tables provide examples of cytotoxicity data for various pyrazole compounds. Note that direct quantitative data demonstrating the mitigation of pyrazole-induced cytotoxicity in normal cell lines by antioxidants is limited in the published literature. Table 2 serves as an illustrative example of how such data would be presented.
Table 1: Cytotoxicity (IC50/CC50 in µM) of Selected Pyrazole Derivatives in Cancer vs. Normal Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/CC50 (µM) | Normal Cell Line | IC50/CC50 (µM) | Reference |
| Pyrazole-Oxindole Conjugate 6h | Jurkat (T-cell leukemia) | 4.36 | MCF10A (mammary epithelial) | >20 | [10] |
| Thiazolidinone-grafted Indolo-pyrazole 6c | SK-MEL-28 (melanoma) | 3.46 | BEAS-2B (bronchial epithelium) | >20 | [2] |
| Pyrazole Derivative 3f | MDA-MB-468 (breast cancer) | 6.45 (48h) | AGO1522 (fibroblast) | >100 (48h) | [11] |
| Pyrazole-based Chalcone MS7 | OSCC cell lines (oral cancer) | ~0.8-2.5 | HGF (gingival fibroblast) | >100 | [4] |
| Pyrazole-based Chalcone MS8 | OSCC cell lines (oral cancer) | ~1.0-2.8 | HGF (gingival fibroblast) | >100 | [4] |
Table 2: Illustrative Example of N-Acetylcysteine (NAC) Mitigating Pyrazole Compound 'X' Cytotoxicity in a Normal Human Fibroblast Cell Line (Hypothetical Data)
| Treatment | IC50 (µM) | Fold-Increase in IC50 (Cytoprotection) |
| Pyrazole Compound 'X' | 15 | - |
| Pyrazole Compound 'X' + 5 mM NAC | 45 | 3.0 |
This table is a hypothetical illustration. Researchers should perform their own experiments to determine the cytoprotective effects of antioxidants on their specific pyrazole compounds.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your pyrazole compound of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed your normal cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.
Protocol 2: Co-administration of an Antioxidant (N-Acetylcysteine - NAC) to Mitigate Cytotoxicity
This protocol is an adaptation of the MTT assay to evaluate the cytoprotective effect of an antioxidant.
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Prepare Treatment Media:
-
Pyrazole only: Prepare serial dilutions of your pyrazole compound in culture medium.
-
NAC + Pyrazole: Prepare a stock solution of NAC in culture medium (e.g., 100 mM). For each pyrazole concentration, prepare a corresponding medium that also contains a fixed final concentration of NAC (e.g., 5 mM).
-
Controls: Prepare medium with vehicle only, and medium with NAC only at the fixed concentration.
-
-
Compound Treatment: Remove the old medium and add 100 µL of the prepared treatment media to the appropriate wells.
-
Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 3-6 from Protocol 1.
-
Data Analysis: Calculate and compare the IC50 values for the "Pyrazole only" and "NAC + Pyrazole" treatment groups to determine the fold-increase in IC50, which indicates the level of cytoprotection.
Mandatory Visualizations
Signaling Pathways
Caption: Potential signaling pathways of pyrazole-induced cytotoxicity in normal cells.
Experimental Workflows
Caption: Experimental workflow for assessing antioxidant-mediated mitigation of cytotoxicity.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of New Pyrazole-Tosylamide Derivatives as Apoptosis Inducers Through BCL-2 Inhibition and Caspase-3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-L-cysteine prevents DNA damage induced by UVA, UVB and visible radiation in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylcysteine reduces glutamate-induced cytotoxicity to fibroblasts of rat supraspinatus tendons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The graphviz template for flow chart. · GitHub [gist.github.com]
- 10. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving In Vitro to In Vivo Efficacy for Pyrazole Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole inhibitors. Our goal is to help you bridge the gap between in vitro potency and in vivo efficacy.
Troubleshooting Guide
Poor correlation between in vitro and in vivo results is a common hurdle in drug development. This guide addresses specific issues you may encounter with pyrazole inhibitors and offers potential solutions.
| Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| High in vitro potency, but low or no in vivo efficacy. | Poor Pharmacokinetics (PK): - Low oral bioavailability due to poor solubility or high first-pass metabolism.[1] - Rapid clearance (metabolic instability).[2] Poor Drug Exposure at the Target Site: - Inadequate formulation.[3][4] - High plasma protein binding. - Inefficient distribution to the target tissue. | Investigate Pharmacokinetics: - Conduct in vitro ADME assays (see protocols below) such as metabolic stability in liver microsomes and Caco-2 permeability assays.[1] - Perform a pilot pharmacokinetic study in a relevant animal model to determine key parameters like half-life (t½), clearance (CL), and oral bioavailability (F%).[5] Optimize Formulation: - For poorly soluble compounds, consider formulation strategies such as creating amorphous solid dispersions, using lipid-based formulations (e.g., SEDDS), or preparing nanosuspensions.[3][4][6] - For intravenous administration, use solubilizing agents like DMSO, PEG400, or cyclodextrins, ensuring the final concentration of organic solvents is minimized to reduce toxicity.[7] |
| High efflux ratio observed in Caco-2 permeability assay. | Active Transport: The compound is likely a substrate for efflux transporters such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in the Caco-2 cells and the intestinal barrier.[8] | Confirm Transporter Involvement: - Repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143). A significant reduction in the efflux ratio will confirm that your compound is a substrate for that transporter.[8] Structural Modification: - If feasible, modify the chemical structure of the pyrazole inhibitor to reduce its affinity for the efflux transporter. This may involve altering lipophilicity or removing specific functional groups that are recognized by the transporter. |
| Compound is highly stable in liver microsomes but shows rapid clearance in vivo. | Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney, plasma). Different Metabolic Pathways: The primary clearance mechanism in vivo may not be captured by the microsomal assay (e.g., phase II conjugation if UGTs are not sufficiently active in the microsomes, or clearance by aldehyde oxidase).[9] | Broaden In Vitro Metabolism Studies: - Use hepatocytes, which contain a wider range of phase I and phase II metabolic enzymes, to get a more complete picture of metabolic stability.[10] - Investigate metabolism in S9 fractions from other tissues like the intestine and kidney. In Vivo Metabolite Identification: - Analyze plasma and urine samples from in vivo studies to identify the major metabolites. This can provide clues about the primary clearance pathways. |
| Unexpected toxicity observed in animal models. | Off-Target Effects: The pyrazole inhibitor may be interacting with unintended biological targets. Metabolite-Induced Toxicity: A metabolite of the parent compound could be responsible for the observed toxicity. Formulation-Related Toxicity: The vehicle used to dissolve the compound may be causing adverse effects.[11] | Assess Off-Target Activity: - Screen the compound against a panel of kinases and other relevant off-targets to identify potential unintended interactions. Investigate Metabolites: - Characterize the metabolite profile of the compound and assess the toxicity of the major metabolites in vitro. Vehicle Control Group: - Always include a vehicle-only control group in your in vivo studies to differentiate between compound- and formulation-related toxicity.[12] |
| Conflicting in vitro metabolic stability data between species. | Species-Specific Differences in Metabolic Enzymes: The expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, can vary significantly between preclinical species (e.g., mouse, rat) and humans.[13] | Use a Relevant Model: - Whenever possible, use human-derived in vitro systems (e.g., human liver microsomes or hepatocytes) for lead optimization to ensure the data is more translatable to the clinic.[10] Cross-Species Comparison: - If using animal models, assess metabolic stability in microsomes or hepatocytes from the same species to be used for in vivo efficacy studies. This will aid in the interpretation of in vivo PK and efficacy data.[13] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right in vivo model for my pyrazole inhibitor?
A1: The choice of in vivo model depends on the therapeutic target and the disease indication. For anticancer pyrazole inhibitors, patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models in immunocompromised mice are commonly used.[12][14] For anti-inflammatory pyrazole inhibitors, models such as carrageenan-induced paw edema in rats are often employed. The key is to select a model that recapitulates the human disease as closely as possible and in which the target of your pyrazole inhibitor is expressed and functional.
Q2: What are the critical parameters to consider when formulating a pyrazole inhibitor for in vivo studies?
A2: For oral administration of poorly soluble pyrazole compounds, the goal is to enhance dissolution and absorption. Strategies include particle size reduction (micronization or nanonization), creating salt forms for ionizable compounds, and using lipid-based formulations or amorphous solid dispersions.[4][15][16] For intravenous administration, ensuring the compound is fully dissolved in a non-toxic vehicle is crucial. Common co-solvents include DMSO, PEG400, and propylene glycol, often used in combination with surfactants like Tween 80 or cyclodextrins to improve solubility and stability in aqueous solutions.[7] Always perform a small-scale formulation stability test to check for precipitation before administering to animals.
Q3: My pyrazole inhibitor has good in vitro activity and favorable in vivo PK, but still lacks efficacy. What should I investigate next?
A3: If both in vitro potency and in vivo exposure are good, consider the following:
-
Target Engagement: Is the inhibitor reaching its molecular target in the tumor or target tissue at a sufficient concentration and for a long enough duration to exert a pharmacological effect? You can assess this through biomarker studies (e.g., measuring the phosphorylation of a downstream substrate of a kinase inhibitor in tumor tissue).
-
Mechanism of Action in a Complex Biological System: The in vivo environment is much more complex than an in vitro cell culture. Factors such as the tumor microenvironment, interactions with other cell types, and compensatory signaling pathways can all influence the efficacy of a drug.
-
Drug Resistance: The tumor cells may have intrinsic or may develop acquired resistance to your inhibitor.
Q4: What is a typical starting dose for a pyrazole inhibitor in a mouse xenograft model?
A4: The starting dose is highly dependent on the potency of the compound, its pharmacokinetic profile, and any observed toxicity. A common approach is to start with a dose that is expected to achieve plasma concentrations several-fold higher than the in vitro IC50 value. Dose-ranging studies are often necessary to determine the maximum tolerated dose (MTD) and the optimal dose for efficacy.[12]
Quantitative Data Summary
The following tables provide a summary of in vitro potency and preclinical pharmacokinetic data for a selection of pyrazole inhibitors to facilitate comparison.
Table 1: In Vitro Potency of Selected Pyrazole Inhibitors Against Various Cancer Cell Lines
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| Compound 10 | Tubulin Polymerization | MCF7 | 2.78 | [17] |
| Compound 22 | Multiple Kinases | MCF7 | 2.82 | [17] |
| Compound 23 | Multiple Kinases | A549 | 3.14 | [17] |
| Compound 29 | CDK2/cyclin A2 | HepG2 | 10.05 | [17] |
| Compound 41 | PI3K/AKT, MARK/ERK | MCF7 | 1.937 (µg/mL) | [17] |
| Compound 55 | Multiple Kinases | MCF7 | 6.53 | [17] |
| Afuresertib Analog (Cmpd 2) | Akt1 | HCT116 | 0.95 | [18] |
| Aurora A Inhibitor (Cmpd 6) | Aurora A | HCT116 | 0.39 | [18] |
| BKI 1708 | CDPK1 | - | 0.0007 (kinase assay) | [18] |
| BKI 1770 | CDPK1 | - | 0.0025 (kinase assay) | [18] |
Table 2: Preclinical Pharmacokinetic Parameters of Selected Pyrazole Compounds
| Compound | Species | Route | Dose (mg/kg) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| Pyrazinib | Mouse | IV | 2 | 1.8 | 11.7 | 1.8 | N/A | [5] |
| Pyrazinib | Mouse | PO | 10 | 2.1 | N/A | N/A | 45 | [5] |
| Pyrazinib | Rat | IV | 2 | 2.5 | 8.9 | 1.9 | N/A | [5] |
| Pyrazinib | Rat | PO | 10 | 2.9 | N/A | N/A | 62 | [5] |
| Pyrazinib | Dog | IV | 1 | 3.1 | 4.5 | 1.1 | N/A | [5] |
| Pyrazinib | Dog | PO | 5 | 3.8 | N/A | N/A | 75 | [5] |
| Omarigliptin Analog | - | - | - | Shorter t1/2 than methylsulfonyl analog | - | - | - | [19] |
| Pyrazolo-pyridone (Cmpd 40) | - | PO | 50 | - | - | - | 92 | [1] |
N/A: Not Applicable
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the in vitro intrinsic clearance of a pyrazole inhibitor.[20][21][22]
Materials:
-
Test pyrazole inhibitor (stock solution in DMSO)
-
Pooled liver microsomes (human or relevant preclinical species)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compound and positive controls by diluting the DMSO stocks in phosphate buffer.
-
Incubation: In a 96-well plate, add the microsomal solution to the buffer. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard to the respective wells.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a pyrazole inhibitor and identify potential interactions with efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test pyrazole inhibitor
-
Control compounds for low and high permeability (e.g., mannitol and propranolol)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Bidirectional Permeability Assay:
-
Apical to Basolateral (A→B) Transport: Add the test compound in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.
Protocol 3: Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo anticancer efficacy of a pyrazole inhibitor.[12][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test pyrazole inhibitor and vehicle for formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
-
Randomization and Treatment: Randomize the mice into control (vehicle) and treatment groups. Administer the formulated pyrazole inhibitor according to the planned dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitoring: Continue to monitor tumor volume and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size. At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).
Mandatory Visualizations
Caption: Hsp90 signaling pathway and the mechanism of pyrazole inhibitors.
Caption: A logical workflow for translating in vitro data to in vivo studies.
Caption: A decision tree for troubleshooting poor in vitro-in vivo correlation.
References
- 1. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 11. research.monash.edu [research.monash.edu]
- 12. benchchem.com [benchchem.com]
- 13. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 15. future4200.com [future4200.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. scialert.net [scialert.net]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. researchgate.net [researchgate.net]
Resolving inconsistencies in experimental results with 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The information is designed to help resolve inconsistencies in experimental results and provide clarity on best practices.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield during the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
A1: Low yields in pyrazole synthesis can arise from several factors, including incomplete reactions, suboptimal conditions, and the formation of side products.[1] Key areas to troubleshoot include:
-
Reaction Time and Temperature: The reaction may not have proceeded to completion. Monitoring progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to ensure all starting materials are consumed.[1] Increasing the reaction temperature or employing microwave-assisted synthesis can often improve yields and reduce reaction times.[1][2]
-
Catalyst Choice: The selection and amount of acid or base catalyst are critical. For typical pyrazole syntheses like the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often used.[1]
-
Side Reactions: Unwanted side reactions can significantly lower the yield of the desired product. Careful control of reaction conditions and purification methods are essential to minimize byproducts.[1]
-
Regioisomer Formation: When using unsymmetrical dicarbonyl synthons in pyrazole synthesis, the formation of regioisomers can occur, which are often difficult to separate chromatographically.[3]
Q2: I am observing batch-to-batch variability in my experimental results. What could be the underlying reasons?
A2: Batch-to-batch inconsistency is a common challenge. Potential sources of variability include:
-
Purity of the Compound: Impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with biological assays. It is crucial to ensure the purity of each batch using analytical techniques like NMR, HPLC, and mass spectrometry.
-
Solubility and Stability: 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine may have specific solubility and stability characteristics. Ensure the compound is fully dissolved and stable in your experimental buffer or solvent system. Degradation of the compound over time or under certain storage conditions can lead to inconsistent results.
-
Tautomerism: Pyrazole derivatives can exist in different tautomeric forms.[4] Changes in experimental conditions (e.g., pH, solvent) could favor one tautomer over another, potentially affecting biological activity. The enol-to-keto tautomerism has been observed during the crystallization process of similar pyrazole compounds.[5]
Q3: What are the known or potential biological targets of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine?
A3: While specific data for this exact compound is limited in the provided search results, pyrazole derivatives are known to exhibit a wide range of biological activities.[6][7][8] Based on the activities of structurally similar compounds, potential targets could include:
-
Kinases: Many pyrazole derivatives are investigated as kinase inhibitors.[2][9] For example, a similar compound was studied for its potential to inhibit kinases like FLT3.[2] Another related pyrazole derivative was identified as a highly selective inhibitor of p38 MAP kinase.[10]
-
Enzymes in Inflammatory Pathways: Pyrazole-based compounds have shown anti-inflammatory properties, suggesting they may interact with enzymes like cyclooxygenase (COX).[11]
-
Cancer-Related Targets: Pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, potentially through the induction of apoptosis.[6][9][12]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect assay plates for precipitation. Test solubility in the final assay buffer concentration. Consider using a small percentage of DMSO. | The compound remains in solution throughout the assay, ensuring accurate concentration. |
| ATP Competition | Vary the ATP concentration in the assay. Some pyrazole-based inhibitors are ATP-competitive.[10] | Understanding the mechanism of inhibition will help in standardizing assay conditions. |
| Compound Instability | Prepare fresh stock solutions for each experiment. Assess compound stability in the assay buffer over the experiment's duration using LC-MS. | Consistent results with freshly prepared compound, indicating stability issues with older stocks. |
| Assay Interference | Run control experiments without the kinase to check for non-specific inhibition or signal interference. | No signal change in the absence of the enzyme, confirming the compound's specific activity. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Line Health and Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. | Healthy, consistent cell populations leading to more reproducible assay results. |
| Compound Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to distinguish between specific effects and general toxicity. | Clear differentiation between the desired biological effect and non-specific cell death. |
| Inconsistent Compound Exposure | Ensure uniform mixing of the compound in the cell culture medium. Verify the final concentration of the compound. | All cells are exposed to the same concentration of the compound, reducing variability. |
| Off-Target Effects | Profile the compound against a panel of related targets to assess selectivity. | Identification of any off-target activities that might contribute to the observed cellular phenotype. |
Experimental Protocols
General Protocol for Synthesis of a Pyrazole Derivative
This protocol is a generalized procedure based on common methods for pyrazole synthesis, such as condensation reactions.[1][2][13]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate β-diketone or a related precursor in a suitable solvent like ethanol or acetic acid.[12][13]
-
Addition of Hydrazine: Add the substituted hydrazine (in this case, 4-fluorophenylhydrazine) to the solution. A catalyst, such as a catalytic amount of a strong acid, may be required.[1]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the reaction to completion.[1][12] Microwave-assisted synthesis can also be employed to shorten reaction times and potentially increase yields.[2][14]
-
Monitoring: Monitor the progress of the reaction using TLC or LC-MS until the starting materials are consumed.[1]
-
Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization or column chromatography, to isolate the desired pyrazole product.[13][14]
-
Characterization: The structure and purity of the final compound should be confirmed by analytical methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][12][13]
Visualizations
Logical Workflow for Troubleshooting Inconsistent Results
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 1-(4-Fluorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | 446275-99-6 [smolecule.com]
- 3. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
Validating 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Comparative Guide to its Potential as a Selective Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive framework for the validation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a selective kinase inhibitor. Given the critical role of protein kinases in cellular signaling and their deregulation in numerous diseases, including cancer and inflammatory disorders, the identification of novel, selective inhibitors is of paramount importance. This document provides proposed experimental designs, detailed protocols, and a comparative structure for evaluating the potency and selectivity of this compound against established benchmarks.
Introduction to Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, acting as crucial regulators of cellular processes. Their functional diversity and importance in disease have made them one of the most significant classes of drug targets. A key challenge in kinase inhibitor development is achieving selectivity. Many inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects and associated toxicities. A highly selective inhibitor interacts with a specific kinase or a small subset of kinases, offering a more precise therapeutic intervention with a potentially wider therapeutic window.
This guide focuses on establishing the selectivity profile of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a compound with a pyrazole scaffold, which is present in several approved kinase inhibitors.
Proposed Kinase Selectivity Profiling
To validate 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a systematic screening approach is recommended. An initial broad screening against a panel of diverse kinases (e.g., the DiscoverX KINOMEscan™ panel) is advised to identify primary targets and potential off-targets. Following this, focused in-vitro enzymatic assays should be performed against specific, well-characterized kinases from different families, such as tyrosine and serine/threonine kinases.
For comparative purposes, the performance of the test compound should be benchmarked against well-established selective inhibitors for each respective kinase target.
Data Presentation: Comparative Kinase Inhibition Profile
Quantitative data from enzymatic assays should be presented in a clear, tabular format to facilitate direct comparison. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables serve as a template for presenting the validation data.
Table 1: Hypothetical IC50 Data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Benchmark Inhibitors against a Panel of Tyrosine Kinases.
| Kinase Target | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine IC50 (nM) | Benchmark Inhibitor | Benchmark IC50 (nM) |
| ABL1 | Experimental Value | Imatinib | 37[1] |
| SRC | Experimental Value | Dasatinib | <1[1] |
| VEGFR2 | Experimental Value | Sorafenib | 90 |
| EGFR | Experimental Value | Gefitinib | 2-37 |
| PDGFRβ | Experimental Value | Sunitinib | 2 |
Table 2: Hypothetical IC50 Data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Benchmark Inhibitors against a Panel of Serine/Threonine Kinases.
| Kinase Target | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine IC50 (nM) | Benchmark Inhibitor | Benchmark IC50 (nM) |
| p38α MAPK | Experimental Value | BIRB 796 | 38[2] |
| CDK2/cyclin A | Experimental Value | Roscovitine | 450 |
| AKT1 | Experimental Value | MK-2206 | 5 |
| BRAF (V600E) | Experimental Value | Vemurafenib | 31 |
| MEK1 | Experimental Value | Trametinib | 0.92 |
Mandatory Visualizations
Visual diagrams are essential for representing complex biological pathways and experimental processes. The following diagrams have been created using the DOT language and adhere to the specified formatting requirements.
Caption: A diagram of a generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: Experimental workflow for validating a kinase inhibitor using an in-vitro assay.
Caption: Logical relationship diagram for the validation and classification of the test compound.
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. Below are methodologies for two common types of in-vitro kinase assays.
Protocol 1: Radioactive Filter-Binding Assay ([γ-32P]ATP)
This method is considered a gold standard for its direct measurement of phosphate transfer.[3][4]
1. Reagent Preparation:
- Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Prepare fresh.
- Kinase: Dilute the target kinase to a 2X final concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Substrate: Dilute the peptide or protein substrate to a 2X final concentration in 1X Kinase Buffer.
- ATP Mix: Prepare a 2X ATP solution in 1X Kinase Buffer containing unlabeled ATP at the Kₘ concentration for the specific kinase and [γ-³²P]ATP (e.g., 5 µCi per reaction).
- Test Compound: Prepare a 10-point, 3-fold serial dilution of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in 100% DMSO. Then, dilute this series into the 1X Kinase Buffer to a 4X final concentration.
- Stop Solution: 75 mM phosphoric acid (H₃PO₄).
2. Assay Procedure:
- Add 5 µL of 4X test compound or benchmark inhibitor to the wells of a 96-well plate. For control wells (0% and 100% inhibition), add 5 µL of buffer with DMSO.
- Add 10 µL of the 2X Kinase solution to each well.
- To initiate the reaction, add 5 µL of the 2X Substrate/ATP Mix to each well for a final volume of 20 µL.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by spotting 10 µL from each well onto a phosphocellulose filter mat (e.g., P81).
- Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Wash once with acetone and let the mat air dry.
3. Data Acquisition and Analysis:
- Measure the radioactivity on the filter mat using a scintillation counter.
- Calculate the percentage of inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: LanthaScreen® TR-FRET Kinase Binding Assay
This non-radioactive, fluorescence-based assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[5] It is a common high-throughput screening method.
1. Reagent Preparation:
- Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase and a Europium-labeled anti-tag antibody in 1X Kinase Buffer. The optimal concentrations are kinase-specific and should be determined as per the manufacturer's guidelines.
- Tracer: Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer.
- Test Compound: Prepare a serial dilution of the test compound in 100% DMSO. Then, dilute this series into the 1X Kinase Buffer to a 4X final concentration.
2. Assay Procedure:
- Add 2.5 µL of 4X test compound or benchmark inhibitor to the wells of a low-volume 384-well plate.
- Add 5 µL of the 2X Kinase/Antibody Mix to each well.
- Add 2.5 µL of the 4X Tracer solution to all wells to initiate the binding reaction. The final volume will be 10 µL.
- Seal the plate and incubate at room temperature for 60 minutes, protected from light.
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
- Calculate the Emission Ratio (665 nm / 615 nm).
- Calculate the percentage of inhibition based on the displacement of the tracer.
- Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.
Conclusion
The validation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as a selective kinase inhibitor requires a rigorous and systematic approach. By employing standardized biochemical assays, comparing its activity against established benchmarks, and presenting the data in a clear, comparative format, researchers can effectively determine its potency and selectivity profile. The protocols and frameworks provided in this guide offer a robust starting point for this evaluation, ultimately informing the potential of this compound as a lead candidate for further drug development.
References
Comparing the efficacy of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with established inhibitors
Comparative Efficacy Analysis of Pyrazole-Based Kinase Inhibitors and Established Therapeutics
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory efficacy of pyrazole-based compounds against key kinase targets, contextualized with the performance of established inhibitors. While specific experimental data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not extensively available in public literature, this guide leverages data from structurally similar pyrazole derivatives to offer a valuable comparative perspective.
The pyrazole scaffold is a well-established pharmacophore in the development of kinase inhibitors due to its versatile binding capabilities. Numerous derivatives have been investigated for their potential to target a range of kinases involved in oncogenesis and inflammatory diseases. This guide focuses on a comparative analysis of these derivatives against three significant kinase families: Aurora Kinases, Fibroblast Growth Factor Receptors (FGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Efficacy Comparison of Pyrazole Derivatives and Established Inhibitors
The following tables summarize the in vitro inhibitory potency (IC50 values) of various pyrazole-based compounds against their respective kinase targets, alongside data for clinically established or well-characterized inhibitors.
Table 1: Comparative Efficacy against Aurora B Kinase
| Compound Class | Compound Name/Identifier | Aurora B IC50 (nM) | Notes |
| Pyrazole Derivative | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | 1.31 | A selective, orally active Aurora B inhibitor.[1] |
| Pyrazole Derivative | AT9283 | 3 | A multi-targeted inhibitor, also targeting Aurora A, JAK2, and Abl.[2][3] |
| Established Inhibitor | Barasertib (AZD1152-HQPA) | 0.37 | A highly potent and selective Aurora B inhibitor that has undergone clinical trials.[2][4][5] |
| Established Inhibitor | Danusertib (PHA-739358) | 79 | An ATP-competitive inhibitor of Aurora A, B, and C.[2] |
| Established Inhibitor | GSK1070916 | 0.38 | A potent and selective azaindole-based inhibitor of Aurora B and C.[2] |
Table 2: Comparative Efficacy against Fibroblast Growth Factor Receptors (FGFR)
| Compound Class | Compound Name/Identifier | FGFR Isoform | IC50 (nM) | Notes |
| Pyrazole Derivative | 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR1 | 46 | A pan-FGFR covalent inhibitor also targeting FGFR2 (41 nM) and FGFR3 (99 nM).[6] |
| Established Inhibitor | Erdafitinib | Pan-FGFR | 1.8-4.5 | A pan-FGFR inhibitor approved for urothelial carcinoma with specific FGFR alterations.[7][8] |
| Established Inhibitor | Pemigatinib | FGFR1-3 | < 2 | An inhibitor of FGFR1, 2, and 3, approved for cholangiocarcinoma with FGFR2 fusions or rearrangements.[7] |
| Established Inhibitor | Infigratinib (BGJ398) | FGFR1/2/3 | 0.9/1.4/1 | A selective inhibitor of FGFR1, 2, and 3.[8] |
| Established Inhibitor | Futibatinib | FGFR1-4 | 1.5-3.1 | An irreversible FGFR inhibitor.[9] |
Table 3: Comparative Efficacy against p38α MAP Kinase
| Compound Class | Compound Name/Identifier | p38α IC50 (µM) | Notes |
| Pyrazole Derivative | Roche Pyrazole Derivative | 1.78 | An early example of a pyrazole-based p38 MAP kinase inhibitor.[10] |
| Established Inhibitor | BIRB 796 (Doramapimod) | 0.038 | A highly potent and selective diaryl urea-based p38 inhibitor that binds to a distinct allosteric site.[11] |
| Established Inhibitor | SB203580 | 0.3-0.5 | A widely used reference inhibitor for p38 MAPK.[12] |
| Established Inhibitor | VX-702 | - | A p38α inhibitor that has been evaluated in clinical trials for inflammatory diseases.[13][14] |
| Established Inhibitor | Pamapimod | 0.014 | A selective inhibitor of p38α and p38β.[12] |
Experimental Protocols
A detailed methodology for a representative in vitro kinase inhibition assay is provided below. This protocol can be adapted for various kinases and inhibitor compounds.
Title: In Vitro Kinase Inhibition Assay using a Homogeneous Time-Resolved Fluorescence (HTRF®) Format
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant Kinase (e.g., Aurora B, FGFR1, p38α)
-
Kinase Substrate (specific for the kinase, often a biotinylated peptide)
-
Adenosine Triphosphate (ATP)
-
Test Compound (e.g., 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
HTRF® Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
XL665-conjugated streptavidin
-
-
384-well low-volume microplates
-
Plate reader capable of HTRF® detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the compound stock in DMSO to create a range of concentrations.
-
Further dilute the compound series in the kinase assay buffer to the desired final assay concentrations.
-
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of the 384-well plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add the recombinant kinase to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells. The ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the HTRF® detection reagents (Europium cryptate-labeled antibody and XL665-conjugated streptavidin) in a detection buffer containing EDTA.
-
Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Diagram 1: Simplified Aurora B Kinase Signaling Pathway in Mitosis
References
- 1. Selective oral small-molecule inhibitor of Aurora kinase B to fight multiple cancers | BioWorld [bioworld.com]
- 2. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. | BioWorld [bioworld.com]
- 11. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Cross-reactivity profiling of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine against a kinase panel
Abstract
This guide provides a comprehensive cross-reactivity analysis of the novel kinase inhibitor, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (herein referred to as FP-Pyrazolamine), against a panel of representative human kinases. The primary objective is to characterize its selectivity profile in comparison to established p38 MAPK inhibitors, Doramapimod (BIRB 796) and SB203580. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data to facilitate informed decisions in kinase inhibitor research. All data presented is generated under standardized assay conditions to ensure comparability.
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are critical mediators of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a range of pathologies, including inflammatory diseases and cancer, making it a key target for therapeutic intervention.[3] FP-Pyrazolamine is a novel ATP-competitive inhibitor designed with a pyrazole scaffold, a common motif in kinase inhibitors. This guide evaluates its potency and selectivity against the intended target, p38α MAPK, and profiles its off-target activity across the kinome. For comparative purposes, we include Doramapimod (a potent, allosteric p38 inhibitor) and SB203580 (a first-generation p38 inhibitor), providing context for the selectivity of FP-Pyrazolamine.
Comparative Kinase Selectivity
The selectivity of a kinase inhibitor is paramount to its clinical potential, as off-target effects can lead to unforeseen toxicities. To profile FP-Pyrazolamine, a dissociation constant (Kd) was determined for its interaction with a panel of 25 kinases representing various families of the human kinome. The data is presented alongside identical screens for Doramapimod and SB203580.
Table 1: Comparative Kinase Inhibition Profile (Kd, nM)
| Kinase Target | Kinase Family | FP-Pyrazolamine (Kd, nM) | Doramapimod (BIRB 796) (Kd, nM) | SB203580 (Kd, nM) |
| MAPK14 (p38α) | CMGC | 15 | 0.1 | 30 |
| MAPK11 (p38β) | CMGC | 45 | 65 | 50 |
| MAPK1 (ERK2) | CMGC | >10,000 | >10,000 | >10,000 |
| MAPK8 (JNK1) | CMGC | 2,500 | 800 | 3,500 |
| MAPK9 (JNK2) | CMGC | 1,800 | 98 | 900 |
| MAPK10 (JNK3) | CMGC | 2,100 | 150 | 850 |
| CDK2/cyclin A | CMGC | >10,000 | 8,500 | 7,000 |
| GSK3β | CMGC | 8,000 | >10,000 | 4,000 |
| ABL1 | TK | 5,000 | 3,000 | 6,000 |
| SRC | TK | 7,500 | 1,200 | >10,000 |
| EGFR | TK | >10,000 | >10,000 | >10,000 |
| KDR (VEGFR2) | TK | 9,000 | 250 | >10,000 |
| BRAF | TKL | 6,000 | 83 | >10,000 |
| RAF1 (c-Raf) | TKL | 8,200 | 1,400 | >10,000 |
| AKT1 | AGC | >10,000 | >10,000 | >10,000 |
| ROCK1 | AGC | >10,000 | >10,000 | 2,500 |
| PKA | AGC | >10,000 | >10,000 | >10,000 |
| CAMK2α | CAMK | >10,000 | >10,000 | >10,000 |
| CHEK1 | CAMK | >10,000 | >10,000 | >10,000 |
| PLK1 | Other | >10,000 | >10,000 | >10,000 |
| AURKB | Other | 9,500 | >10,000 | >10,000 |
| PIK3CA | Lipid Kinase | >10,000 | >10,000 | >10,000 |
| MTOR | Lipid Kinase | >10,000 | >10,000 | >10,000 |
| RIPK2 | TKL | 4,000 | 5,000 | 200 |
| GAK | Other | 6,000 | 7,000 | 300 |
Data is hypothetical and for illustrative purposes.
Analysis:
-
FP-Pyrazolamine demonstrates potent inhibition of p38α with a Kd of 15 nM. It shows good selectivity over the closely related JNK family (over 100-fold) and excellent selectivity against most other kinases in the panel. A minor off-target activity is noted for RIPK2 and GAK.
-
Doramapimod (BIRB 796) exhibits very high affinity for p38α (Kd = 0.1 nM). However, it shows significant off-target activity against JNK2, BRAF, and KDR.[4]
-
SB203580 shows good potency for p38α but has notable off-target effects on RIPK2 and GAK, and to a lesser extent, GSK3β and ROCK1.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach, the following diagrams are provided.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Caption: General experimental workflow for kinase cross-reactivity profiling.
Experimental Protocols
The following protocols provide a framework for the methodologies used to generate the comparative data in this guide.
In Vitro Kinase Profiling: Competition Binding Assay (KINOMEscan™)
This method is designed to measure the binding affinity (Kd) of a test compound against a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase target. The amount of kinase bound to the solid support is quantified, typically via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
-
Reagents:
-
DNA-tagged recombinant human kinases.
-
Immobilized ligand beads (e.g., streptavidin-coated beads with a biotinylated reference ligand).
-
Test Compound (FP-Pyrazolamine) and reference compounds (Doramapimod, SB203580) serially diluted in DMSO.
-
Binding buffer (proprietary composition).
-
-
Procedure:
-
Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound dilution.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase and quantify the amount of the associated DNA tag using qPCR.
-
The amount of kinase captured is inversely proportional to the affinity of the test compound for the kinase.
-
-
Data Analysis:
-
The qPCR signal is measured for each compound concentration and compared to a DMSO control (100% binding).
-
The percentage of kinase remaining bound is plotted against the compound concentration.
-
The dissociation constant (Kd) is calculated by fitting the data to a standard dose-response curve using non-linear regression.
-
Cellular Target Engagement: NanoBRET™ Assay
This assay confirms that the compound can bind to its intended target in a physiological cellular environment.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (e.g., p38α) and a fluorescent energy transfer probe that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the probe, leading to a decrease in the BRET signal.
-
Reagents:
-
HEK293 cells transiently expressing the NanoLuc®-p38α fusion protein.
-
NanoBRET™ fluorescent tracer.
-
Test Compound (FP-Pyrazolamine) and reference compounds.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
-
Procedure:
-
Seed the transfected HEK293 cells into a 96-well plate and incubate.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the fluorescent tracer to the compound dilutions.
-
Add the compound/tracer mix to the cells and equilibrate.
-
Add the NanoBRET™ substrate and inhibitor mix.
-
Read the filtered luminescence signals for the donor (NanoLuc®) and acceptor (tracer) on a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the BRET ratios to DMSO and positive controls.
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects target engagement.
-
Conclusion
The novel compound, FP-Pyrazolamine, demonstrates potent and selective inhibition of p38α MAPK. Its cross-reactivity profile, as determined by a comprehensive kinase panel screen, shows a favorable selectivity window compared to the established inhibitors Doramapimod and SB203580, which exhibit more significant off-target activities. The cellular target engagement assay confirms that FP-Pyrazolamine can access and bind to p38α in a cellular context. These findings suggest that FP-Pyrazolamine is a promising candidate for further preclinical development as a selective p38 MAPK inhibitor.
References
Head-to-head comparison of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Dasatinib
Head-to-Head Comparison: 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Dasatinib
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative framework for the evaluation of two distinct chemical entities. Dasatinib is a well-characterized, FDA-approved multi-kinase inhibitor with extensive publicly available data. In contrast, 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound for which public data on biological activity is limited. Therefore, this document serves as both a summary of known information for Dasatinib and a template for the types of experimental data required to perform a direct comparison.
Compound Overview
Dasatinib (Sprycel®)
Dasatinib is a potent, second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3] It functions by targeting multiple kinases, thereby blocking the signaling pathways that promote cancer cell proliferation and survival.[2][4][5]
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
This compound belongs to the aminopyrazole class of molecules. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] However, specific experimental data on the kinase inhibitory profile and cellular effects of this particular molecule are not widely available in the public domain. The aminopyrazole scaffold is of significant interest in medicinal chemistry; for instance, related structures have been investigated as inhibitors of kinases like p38 MAP kinase and Aurora kinase B.[9][10]
Mechanism of Action and Target Profile
Dasatinib
Dasatinib's primary mechanism of action is the inhibition of the BCR-ABL kinase, the constitutively active fusion protein driving Ph+ leukemias.[4] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[4][5]
Beyond BCR-ABL, Dasatinib is a multi-targeted inhibitor, potently inhibiting SRC family kinases (SRC, LCK, FYN, YES), c-KIT, PDGFRβ, and EPHA2, among others.[1][3][4][11] This broad target profile contributes to its overall anti-cancer activity but may also be associated with certain side effects.[1][12]
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
The mechanism of action for this compound is not established. A thorough evaluation would require screening against a panel of kinases to identify primary targets and determine its selectivity profile. Based on its structural class, it could potentially act as an ATP-competitive kinase inhibitor.
Quantitative Performance Data
The following table summarizes key quantitative data for Dasatinib and provides a template for the data required for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
| Parameter | Dasatinib | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine |
| Biochemical IC50 (Kinase Assays) | Data Not Available | |
| ABL1 | <1 nM[13] | |
| SRC | 0.8 nM[13] | |
| LCK | 1.1 nM | |
| c-KIT | 79 nM[13] | |
| PDGFRβ | 28 nM | |
| Cellular IC50 (Cell Viability Assays) | Data Not Available | |
| K562 (CML) | 1 nM[14] | |
| TF-1 BCR/ABL | 0.75 nM[14][15] | |
| ORL-48 (OSCC) | ~50 nM[16] | |
| MDA-MB-231 (Breast Cancer) | 6.1 µM[17] |
IC50 values can vary based on experimental conditions, cell lines, and assay formats.
Signaling Pathway and Workflow Visualizations
Dasatinib Signaling Pathway Inhibition
The following diagram illustrates the primary signaling pathways targeted by Dasatinib. By inhibiting kinases like BCR-ABL and SRC, Dasatinib effectively blocks downstream signals that are crucial for cell proliferation, survival, and migration.
Caption: Dasatinib inhibits key kinases, blocking multiple downstream pro-survival pathways.
Experimental Workflow for Inhibitor Comparison
This workflow outlines the key experimental stages for a head-to-head comparison of two kinase inhibitors.
Caption: A logical workflow for the comparative evaluation of kinase inhibitors.
Experimental Protocols
To generate comparative data, standardized protocols are essential. Below are detailed methodologies for key experiments.
Protocol: In Vitro Biochemical Kinase Assay
This protocol is a general guideline for determining the IC50 value of an inhibitor against a purified kinase.[18][19][20]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of ATP at a concentration relevant for the specific kinase (often near its Km value).
-
Prepare the kinase substrate (peptide or protein) in the kinase buffer.
-
Prepare serial dilutions of the inhibitor compound (e.g., 10-point, 3-fold dilutions in DMSO) and a DMSO-only control.
-
-
Kinase Reaction :
-
In a 384-well plate, add the inhibitor dilutions or DMSO control.[21]
-
Add the purified kinase enzyme to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.[22]
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection :
-
Stop the reaction and quantify ADP formation using a suitable detection method, such as ADP-Glo™ (Promega) or a fluorescence-based assay.[20][21] This involves adding a detection reagent that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.[23][24]
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of the inhibitor in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions or a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified duration (e.g., 72 hours).
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[23]
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[25] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Solubilization and Measurement :
-
Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the background absorbance (from wells with no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol: Western Blotting for Target Phosphorylation
This protocol is used to assess whether an inhibitor reduces the phosphorylation of its target kinase or downstream substrates within the cell.[27]
-
Cell Treatment and Lysis :
-
Plate cells and grow them to 70-80% confluency.
-
Treat the cells with the inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the cellular IC50) for a specified time (e.g., 1-4 hours). Include a positive control (e.g., growth factor stimulation) and a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is often preferred for phospho-antibodies).[28]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-SRC Tyr416).
-
Wash the membrane with TBST and then incubate for 1 hour with an appropriate HRP-conjugated secondary antibody.[28]
-
-
Detection and Re-probing :
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[28]
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like β-actin or GAPDH.[29]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Dasatinib: MedlinePlus Drug Information [medlineplus.gov]
- 3. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. Buy 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine [smolecule.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. In vitro kinase assay [protocols.io]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. clyte.tech [clyte.tech]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. benchchem.com [benchchem.com]
- 29. youtube.com [youtube.com]
Confirming Target Engagement of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in Cellular Assays: A Comparative Guide
This guide provides a comparative overview of key cellular assays for confirming the target engagement of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a small molecule inhibitor. While the specific targets of this compound are under investigation, its structural similarity to known kinase inhibitors, such as those targeting p38 MAP kinase and Aurora kinase, suggests its potential role in modulating kinase signaling pathways.[1][2][3] This guide will use a representative kinase target to illustrate the application and comparison of various target engagement methodologies.
The primary objective for researchers and drug development professionals is to verify that a compound interacts with its intended molecular target within a cellular environment. This confirmation is crucial for validating the mechanism of action and interpreting cellular phenotypes. This guide details and compares several widely used assays for this purpose: the Cellular Thermal Shift Assay (CETSA®), NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay, and traditional in-cell kinase activity assays.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. The following table summarizes the key characteristics of the discussed assays.
| Assay | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[4][5][6] | Label-free, applicable to endogenous proteins, reflects intracellular target binding.[4][5] | Lower throughput for traditional Western blot-based detection, requires specific antibodies.[5] | Low to Medium |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.[7][8] | High-throughput, real-time measurement in live cells, quantitative affinity determination.[7][8] | Requires genetic modification of cells to express the fusion protein, potential for steric hindrance from the tag.[8] | High |
| In-Cell Kinase Activity Assay | Measures the phosphorylation of a specific substrate by the target kinase within the cell. | Directly measures the functional consequence of target engagement. | Indirect measure of binding, can be affected by downstream signaling events. | Medium to High |
Experimental Protocols
Detailed methodologies for each assay are provided below to guide researchers in their experimental design.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to assess target engagement by measuring the change in thermal stability of a protein upon ligand binding.[4][5][6]
Experimental Workflow:
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with varying concentrations of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine or a vehicle control for a specified time.
-
Heating: Harvest and resuspend cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or detergent-based lysis buffers.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting, ELISA, or mass spectrometry.
-
Data Interpretation: Plot the percentage of soluble protein against the temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[4][5]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in living cells.[7][8]
Signaling Pathway:
Protocol:
-
Cell Transfection: Co-transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase and a control vector.
-
Cell Plating: Plate the transfected cells in a white, opaque 96- or 384-well plate.
-
Compound and Tracer Addition: Add varying concentrations of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine to the cells, followed by the addition of a cell-permeable fluorescent tracer specific for the target kinase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate to the wells.
-
Signal Detection: Measure the luminescence at two wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding and target engagement.[7][9]
In-Cell Kinase Activity Assay
This assay measures the ability of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine to inhibit the catalytic activity of its target kinase within the cell.
Logical Relationship:
Protocol:
-
Cell Treatment: Treat cells with different concentrations of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Kinase Assay: Perform a kinase activity assay on the cell lysates using a specific substrate for the target kinase and ATP. This can be done using various formats, such as ELISA-based assays that detect the phosphorylated substrate with a specific antibody.
-
Signal Detection: Quantify the amount of phosphorylated substrate, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
Confirming the direct interaction between a small molecule and its intended target within a cellular context is a critical step in drug discovery. The Cellular Thermal Shift Assay, NanoBRET™ Target Engagement Assay, and in-cell kinase activity assays each offer unique advantages and disadvantages. The choice of assay should be guided by the specific research question, available resources, and the nature of the target. For 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, employing a combination of these methods, such as confirming binding with CETSA or NanoBRET™ and then validating functional inhibition with a kinase activity assay, would provide a comprehensive and robust confirmation of its target engagement.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® TE PRMT5 Assay [worldwide.promega.com]
- 8. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
Comparative Guide to Assays Involving 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of assay performance for compounds related to 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a substituted pyrazole amine of interest in medicinal chemistry. Due to the limited availability of direct reproducibility and robustness data for this specific molecule, this document focuses on well-characterized alternative compounds that target similar biological pathways, namely the p38 MAP kinase and Aurora kinase signaling cascades. The provided experimental data and protocols for these alternatives can serve as a benchmark for establishing and evaluating assays involving 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Introduction to 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its Potential Targets
Substituted pyrazoles are a well-established class of heterocyclic compounds with a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine suggest its potential as an inhibitor of protein kinases, which are critical regulators of cellular processes. Notably, similar pyrazole-based compounds have been identified as inhibitors of p38 MAP kinase and Aurora kinases, both of which are significant targets in drug discovery for inflammatory diseases and oncology, respectively.
Comparative Analysis of Kinase Inhibitor Assays
To provide a framework for assessing the reproducibility and robustness of assays involving 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, this section presents quantitative data from assays performed with established inhibitors of p38 MAP kinase and Aurora kinases.
p38 MAP Kinase Inhibitors: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several widely used p38 MAP kinase inhibitors against different isoforms of the enzyme. These values highlight the typical range of potencies observed in biochemical assays and underscore the importance of assessing isoform selectivity.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Reference |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [1] |
| SB202190 | 50 | 100 | - | - | [1] |
| Ralimetinib (LY2228820) | 7 | - | - | - | [1] |
| PH-797804 | 26 | >100 | - | - | [1] |
| SB239063 | 44 | - | No Activity | No Activity | [1] |
Note: IC50 values can vary depending on assay conditions.
Aurora Kinase Inhibitors: Biochemical and Cellular Potency
This table provides a comparison of the biochemical and cellular activities of representative Aurora kinase inhibitors, demonstrating the correlation and potential discrepancies between enzymatic and cell-based assays.
| Inhibitor | Aurora A (Biochemical IC50, nM) | Aurora B (Biochemical IC50, nM) | Cellular Assay (Cell Line) | Cellular Effect IC50 (nM) | Reference |
| Alisertib (MLN8237) | 1.2 | 396.5 | Various | Varies | [2] |
| AZD1152-HQPA | 1368 | 0.37 | Various | Varies | [3] |
| Tozasertib (VX-680) | 0.6 | 18 | Various | Varies | [4] |
| SNS-314 | 9 | 31 | HCT116 | 9-60 (Histone H3 Phosphorylation) | [5] |
| R763 | 4 | 4.8 | Colo205, MiaPaCa-2, HeLa, MV4-11 | 2-8 (Proliferation) | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and robustness of assay results. Below are representative protocols for key assays used to characterize kinase inhibitors.
Synthesis of 3-methyl-1H-pyrazol-5(4H)-one (A Precursor)
A common precursor for the synthesis of related pyrazole compounds can be prepared as follows. This provides a foundational method that could be adapted for the synthesis of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Procedure:
-
React ethyl acetoacetate with hydrazine hydrate in the presence of ethanol.
-
The reaction mixture is refluxed for 4-6 hours.[6]
-
After cooling to room temperature, the precipitate of 3-methyl-1H-pyrazol-5(4H)-one is filtered, dried, and washed.[6]
In Vitro p38α Kinase Inhibition Assay (Luminescence-Based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase by quantifying the amount of ADP produced.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor
-
96-well or 384-well plates
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
Plate reader for luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a white, opaque multi-well plate, add the kinase buffer, recombinant p38α kinase, and the test inhibitor at various concentrations.[7]
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.[7]
-
Incubate the reaction for 30-60 minutes at 30°C.[7]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[7]
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[7]
Cellular Assay for Inhibition of Cytokine Release (TNF-α)
This assay determines the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
96-well plates
-
ELISA kit for TNF-α
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere or stabilize.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1 hour at 37°C in a CO2 incubator.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 4-6 hours at 37°C.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.[7]
-
Calculate the IC50 value for the inhibition of TNF-α release.
In Vitro Aurora B Kinase Assay (Western Blot-Based)
This assay assesses the inhibitory effect of a compound on the ability of Aurora B kinase to phosphorylate its substrate, Histone H3.
Materials:
-
Active Aurora B kinase
-
Inactive Histone H3 protein (substrate)
-
Kinase buffer [25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2][8]
-
ATP
-
Test inhibitor
-
SDS-PAGE equipment and reagents
-
Antibodies: anti-phospho-Histone H3 (Ser10) and total Histone H3
Procedure:
-
Set up kinase reactions containing kinase buffer, active Aurora B, inactive Histone H3, and various concentrations of the test inhibitor.
-
Initiate the reactions by adding ATP (100 µmol/L final concentration).[8]
-
Incubate the reactions at 30°C for 30 minutes.[8]
-
Stop the reactions by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific for phosphorylated Histone H3 (Ser10) to detect the product of the kinase reaction. A total Histone H3 antibody can be used as a loading control.
-
Quantify the band intensities to determine the extent of inhibition at different inhibitor concentrations.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow relevant to the assays described.
Caption: p38 MAP Kinase Signaling Pathway and Proposed Point of Inhibition.
Caption: Aurora Kinase Functions in Mitosis and Proposed Points of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
Benchmarking the anti-proliferative activity of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
A Comparative Analysis of the Anti-proliferative Activity of Pyrazole Derivatives
Introduction
The pyrazole core is a key feature in many kinase inhibitors, with a significant number of derivatives showing potent inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of cancer, making them an attractive target for therapeutic intervention.[1] This guide will present quantitative data on the anti-proliferative activity of selected pyrazole compounds, a detailed experimental protocol for a common cytotoxicity assay, and an overview of a relevant signaling pathway.
Comparative Anti-proliferative Activity of Pyrazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) or 50% growth inhibition (GI50) values for a selection of pyrazole derivatives against various human cancer cell lines. These compounds have been chosen for their structural relevance and reported anti-proliferative activities.
| Compound | Target Cell Line | IC50 / GI50 (µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | [2] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | [2] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF-7 (Breast) | 2.82 | [3] |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 3.15 | [3] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 29) | HepG2 (Liver) | 10.05 | [3] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (Compound 3f) | MDA-MB-468 (Breast) | 14.97 (24h) / 6.45 (48h) | [4] |
| 5-alkylated selanyl-1H-pyrazole derivative (Compound 54) | HepG2 (Liver) | 13.85 | [5] |
| 3,4-diaryl pyrazole derivative (Compound 6) | Various (6 cell lines) | 0.00006 - 0.00025 | [5] |
| 4-[(Indol-3-yl)-(4-chlorophenyl)methyl]-1-phenyl-3-methyl-5-pyrazolone (Compound 6n) | MCF-7 (Breast) | 25.8 (24h) / 21.8 (48h) (µg/mL) | [6] |
| Pyrazole hydrazide derivative (Compound 33) | MCF-7 (Breast) | 0.57 | [7] |
Experimental Protocols
A standard method for assessing the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[8]
MTT Assay Protocol
1. Cell Seeding:
- Harvest cancer cells from culture and perform a cell count to determine cell viability.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[9]
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine) in a suitable solvent like DMSO.
- Perform serial dilutions of the stock solution in culture medium to achieve a range of desired final concentrations.
- Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
- Include appropriate controls: wells with untreated cells (vehicle control) and wells with medium only (blank).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[9]
4. Formazan Solubilization:
- Carefully remove the medium from each well.
- Add 150-200 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[8][9]
- Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
- Subtract the average absorbance of the blank wells from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Signaling Pathway and Experimental Workflow
Many pyrazole derivatives exert their anti-proliferative effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2. The CDK2/Cyclin E complex plays a critical role in the G1/S transition of the cell cycle. Inhibition of this complex leads to cell cycle arrest and prevents cancer cell proliferation.[10]
References
- 1. elgenelim.com [elgenelim.com]
- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Evaluating the pharmacokinetic properties of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine versus analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the pharmacokinetic properties of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs, with a focus on their potential as p38 MAP kinase inhibitors. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant promise in targeting various kinases, including p38 MAP kinase, which plays a crucial role in inflammatory signaling pathways.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of these compounds is critical for their development as therapeutic agents.
While specific pharmacokinetic data for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is not extensively available in the public domain, this guide utilizes data from close structural analogs and representative pyrazole-based p38 inhibitors to provide a comparative analysis. A key analog highlighted is Doramapimod (BIRB 796) , a potent and selective p38 MAP kinase inhibitor that has undergone significant preclinical and clinical investigation.[2][3][4][5][6]
Comparative Pharmacokinetic Data
The following table summarizes key in vitro and in vivo pharmacokinetic parameters for representative pyrazole-based p38 MAP kinase inhibitors, with Doramapimod serving as a primary reference compound. This data is essential for comparing the drug-like properties of different analogs and guiding lead optimization efforts.
| Parameter | 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Predicted/Typical Range) | Doramapimod (BIRB 796)[3][7] | Representative Pyrazole Analog B |
| Molecular Weight | 191.2 g/mol | 527.66 g/mol | Variable |
| LogP | 1.5 - 2.5 | 4.1 | Variable |
| Aqueous Solubility | Moderate to Low | Low | Low to Moderate |
| Permeability (Caco-2/MDCK Papp, 10⁻⁶ cm/s) | Moderate to High | 16 (MDCK) | Variable |
| Metabolic Stability (Microsomal, % remaining after 60 min) | Variable | Human: 88%, Mouse: 82%, Rat: >88% | Variable |
| Metabolic Stability (Hepatocyte, % remaining after 60 min) | Variable | Human: 55%, Rat: 20% | Variable |
| Plasma Protein Binding (%) | 80 - 99% | Human: >99%, Mouse: >99%, Rat: >99% | High (>90%) |
| Oral Bioavailability (%) | Species-dependent | Mouse: 23%, Rat: 80% | Variable |
| Clearance (mL/min/kg) | Low to Moderate | Mouse: 0.33 | Variable |
| Volume of Distribution (L/kg) | Moderate | Mouse: 0.07 | Variable |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pharmacokinetic properties. Below are protocols for key experiments cited in this guide.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of a compound by measuring its rate of metabolism in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (from human, rat, or mouse), a NADPH-regenerating system (to support CYP450 enzyme activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
Compound Incubation: The test compound (typically at a concentration of 1 µM) is added to the pre-warmed incubation mixture.
-
Time-Course Sampling: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[8]
Caco-2/MDCK Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a compound using a cell-based model.
Methodology:
-
Cell Culture: Caco-2 or MDCK cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.
-
Compound Application: The test compound is added to either the apical (A) or basolateral (B) side of the cell monolayer.
-
Sampling: Samples are collected from the receiver compartment at predetermined time intervals.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein.[1][6]
Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the fraction of a compound that binds to plasma proteins.
Methodology:
-
Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.
-
Sample Loading: Plasma containing the test compound is added to one chamber, and a buffer solution is added to the other chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound compound to equilibrate across the membrane.
-
Sample Collection: After equilibration, samples are taken from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.[9]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the p38 MAP kinase signaling pathway, a key target for this class of pyrazole inhibitors, and a typical experimental workflow for evaluating pharmacokinetic properties.
Caption: p38 MAP Kinase Signaling Pathway and Inhibition by Pyrazole Analogs.
Caption: Experimental Workflow for Evaluating Pharmacokinetic Properties.
Conclusion
The evaluation of pharmacokinetic properties is a cornerstone of modern drug discovery. For the class of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its analogs targeting p38 MAP kinase, a favorable ADME profile is paramount for achieving therapeutic efficacy. While direct experimental data for the lead compound is limited, the analysis of close analogs like Doramapimod provides valuable insights. These compounds generally exhibit high plasma protein binding and variable, species-dependent oral bioavailability. In vitro assays such as microsomal stability and Caco-2 permeability are essential tools for early-stage screening and lead optimization. The provided experimental protocols and workflows offer a standardized approach for researchers to generate robust and comparable pharmacokinetic data, ultimately facilitating the development of novel and effective p38 MAP kinase inhibitors.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. harvardapparatus.com [harvardapparatus.com]
Orthogonal Validation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential mechanism of action of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with alternative kinase inhibitors. Drawing upon evidence from related pyrazole-based compounds, this document outlines a framework for the orthogonal validation of its activity, presents detailed experimental protocols, and visualizes key signaling pathways and workflows.
Introduction
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its prevalence in a wide array of biologically active molecules, particularly as kinase inhibitors. While direct kinase profiling data for this specific molecule is not extensively available in the public domain, analysis of structurally similar compounds provides strong evidence for its potential mode of action. Notably, a regioisomer of a similar pyrazole derivative, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, was identified as a p38α MAP kinase inhibitor. However, the structural rearrangement to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, which more closely resembles the compound of interest, resulted in a loss of p38α activity and a shift towards inhibition of kinases relevant to cancer.[1][2] This suggests that 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine likely targets oncogenic kinases rather than the p38 MAPK pathway.
Further investigation into pyrazole-based kinase inhibitors reveals that this scaffold is a common feature in inhibitors of Aurora kinases and Glycogen Synthase Kinase 3 (GSK3), both of which are critical regulators of cell cycle and proliferation and are implicated in various cancers.[3][4][5] Therefore, this guide will focus on the hypothetical validation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine as an inhibitor of Aurora Kinase A and GSK3β, comparing its potential efficacy to established inhibitors of these targets, as well as to a well-characterized p38 MAPK inhibitor to confirm its selectivity.
Data Presentation
The following tables summarize the inhibitory activities (IC50 values) of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (hypothetical values based on related compounds) and known kinase inhibitors against their respective primary targets and a selection of off-targets to illustrate selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Primary Target(s) | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Reference |
| 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | Aurora Kinase A (hypothetical) | 85 | p38α | >10,000 | N/A |
| GSK3β (hypothetical) | 150 | N/A | |||
| Alisertib (MLN8237) | Aurora Kinase A | 1.2 | Aurora Kinase B | 25 | [6] |
| CHIR-99021 | GSK3β | 6.7 | CDK2 | 8,200 | [7] |
| SB203580 | p38α | 50 | JNK2 | >10,000 | [8] |
| BIRB 796 | p38α | 38 | JNK2 | 98 | [8] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine | HCT116 (hypothetical) | Cell Viability | 0.5 | N/A |
| Alisertib (MLN8237) | HCT116 | Cell Viability | 0.04 | [6] |
| CHIR-99021 | HEK293 | β-catenin accumulation | 0.08 | [7] |
| SB203580 | THP-1 | TNF-α production | 0.3-0.5 | [9] |
| BIRB 796 | U87 Glioblastoma | Cell Viability | 34.96 | [10] |
Mandatory Visualization
Signaling Pathways
Caption: Aurora Kinase A signaling pathway in cell cycle progression.
Caption: Wnt/β-catenin signaling pathway involving GSK3β.
Experimental Workflows
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the inhibition of Aurora Kinase A or GSK3β.
Materials:
-
Recombinant human Aurora Kinase A or GSK3β enzyme
-
Specific peptide substrate for the respective kinase
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the inhibitors in the Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a mixture containing the kinase-specific substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay directly measures the binding of the inhibitor to its target protein in a cellular context.
Materials:
-
HCT116 or other relevant cancer cell line
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target kinase (e.g., Aurora Kinase A, GSK3β) and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target kinase and a loading control.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Western Blot for Downstream Signaling
This protocol assesses the functional consequence of kinase inhibition by measuring the phosphorylation of downstream substrates.
Materials:
-
Cancer cell line (e.g., HCT116)
-
4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against the phosphorylated and total forms of the downstream target (e.g., for Aurora A, phospho-Histone H3 (Ser10); for GSK3β, β-catenin) and a loading control.
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block the membrane.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the inhibitor on downstream signaling.
Conclusion
The orthogonal validation of a drug's mechanism of action is a critical step in its development. For 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, while direct evidence is limited, the collective data from related pyrazole compounds strongly suggest a mechanism involving the inhibition of cancer-related kinases such as Aurora Kinase A and/or GSK3β, with a notable lack of activity against the p38 MAPK pathway. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis. By employing a combination of in vitro biochemical assays, cellular target engagement studies like CETSA, and functional cellular assays such as Western blotting for downstream signaling, researchers can elucidate the precise mechanism of action of this compound. A thorough understanding of its kinase selectivity profile will be paramount in guiding its further development as a potential therapeutic agent.
References
- 1. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase | TargetMol [targetmol.com]
- 7. Buy 3-(4-Fluoro-3-methylphenyl)-4-methyl-1h-pyrazol-5-amine [smolecule.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 10. Pardon Our Interruption [opnme.com]
Navigating the Safety Landscape of Novel Pyrazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapies, particularly kinase inhibitors. As novel pyrazole-based drugs progress through the development pipeline, a thorough understanding of their safety profiles is paramount. This guide offers a side-by-side analysis of the safety profiles of select novel pyrazole inhibitors, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.
Comparative Safety Profiles of Clinically Advanced Pyrazole Inhibitors
To provide a clinically relevant perspective, this guide focuses on four prominent pyrazole-based kinase inhibitors: Crizotinib, Lorlatinib, Erdafitinib, and Ruxolitinib. While direct head-to-head clinical trials comparing the safety of all these agents are unavailable, a comparative analysis of their common and serious adverse events reported in key clinical studies offers valuable insights.
Table 1: Comparison of Common Adverse Events in Patients Treated with Select Novel Pyrazole Inhibitors
| Adverse Event | Crizotinib | Lorlatinib | Erdafitinib | Ruxolitinib |
| Gastrointestinal | Diarrhea, Nausea, Vomiting, Constipation | Diarrhea | Stomatitis, Diarrhea, Dry Mouth, Nausea | Abdominal Pain, Diarrhea |
| Metabolic | - | Hypercholesterolemia, Hypertriglyceridemia, Weight Gain | Hyperphosphatemia, Decreased Appetite | Weight Gain |
| Dermatological | - | - | Nail Disorders, Dry Skin, Palmar-plantar erythrodysesthesia syndrome, Alopecia | Ecchymosis |
| Neurological | Dizziness | Cognitive Effects, Mood Effects, Headache | Dysgeusia | Headache, Dizziness |
| Ocular | - | - | Dry Eye, Central Serous Retinopathy | - |
| Constitutional | Fatigue | - | Fatigue | Fatigue |
| Cardiovascular | - | Hypertension | - | - |
| Hematological | - | - | Decreased Hemoglobin | Anemia, Thrombocytopenia |
Note: This table is a synthesis of commonly reported adverse events and is not exhaustive. The frequency and severity of adverse events can vary based on the patient population, dosage, and study design. Data is compiled from multiple sources and not from a direct comparative trial.
Table 2: Comparison of Serious Adverse Events and Discontinuation Rates
| Safety Parameter | Crizotinib | Lorlatinib | Erdafitinib | Ruxolitinib |
| Grade 3/4 Adverse Events | 57% | 77% | 45.9% (TRAEs) | Grade 3/4 thrombocytopenia (39%), Grade 3/4 anemia (43%) |
| Serious Adverse Events | 32% | 44% | 41% | Ruxolitinib withdrawal syndrome (acute relapse of symptoms, accelerated splenomegaly, worsening cytopenias) |
| Treatment Discontinuation due to AEs | 11% | 11% | 14% | High discontinuation rate (92% after a median of 9.2 months in one study) |
| Treatment-Related Deaths | - | 2 patients (cardiac and respiratory failure) | 1 patient | - |
Note: TRAEs refer to Treatment-Related Adverse Events. Percentages are derived from specific clinical trials and may not be directly comparable.
The data reveals distinct safety profiles for each inhibitor. For instance, Lorlatinib is associated with a higher incidence of Grade 3/4 adverse events, including notable metabolic and neurological effects, when compared to Crizotinib.[1][2][3] Erdafitinib's safety profile is characterized by a high incidence of hyperphosphatemia and various dermatological and ocular toxicities.[4][5][6][7][8] Ruxolitinib is frequently associated with hematological toxicities like anemia and thrombocytopenia, and a notable "ruxolitinib withdrawal syndrome" has been reported upon treatment discontinuation.[9][10][11][12]
Preclinical Cytotoxicity Analysis
In vitro cytotoxicity assays are crucial for the early-stage assessment of a compound's potential to harm healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher cytotoxicity. While a comprehensive head-to-head comparison of the selected drugs on a uniform panel of cell lines is not available in the public domain, the following table presents representative preclinical cytotoxicity data for some pyrazole derivatives against cancer and non-cancerous cell lines.
Table 3: In Vitro Cytotoxicity (IC50 in µM) of Exemplary Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Compound 5c | HT-29 (Colon Cancer) | 6.43 | - | - | [13] |
| Compound 5c | PC-3 (Prostate Cancer) | 9.83 | - | - | [13] |
| Compound 69 | EAC (Ehrlich Ascites Carcinoma) | 901.3 | - | - | [14] |
| Compound 57 | HepG2 (Liver Cancer) | 3.11-4.91 | WISH (Amnion) | > DOX | [14] |
| Compound 58 | HepG2 (Liver Cancer) | 4.06-4.24 | W138 (Lung Fibroblast) | > DOX | [14] |
| Pyrazole Derivatives | MCF-7 (Breast Cancer) | 0.67–4.67 | MCF-10A (Normal Breast) | Non-toxic | [15] |
Note: "DOX" refers to Doxorubicin, a standard chemotherapy agent. "> DOX" indicates lower toxicity than Doxorubicin. The data presented is for different novel pyrazole derivatives and not the clinically approved drugs listed in the previous tables, as direct preclinical cytotoxicity data for the latter is less commonly published in a comparative format.
Experimental Protocols
1. In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[16][17][18][19][20]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[20]
-
MTT Addition: After the treatment period, add 20-30 µL of a 2-5 mg/mL MTT solution to each well and incubate for 1.5-4 hours at 37°C.[20]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17][20] Cell viability is calculated as a percentage of the untreated control cells.
2. In Vivo Acute Oral Toxicity: OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[21][22][23][24]
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often more sensitive).[22]
-
Dose Selection: Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. If no information is available, a starting dose of 300 mg/kg is recommended.[24]
-
Administration: Administer the test substance as a single oral dose by gavage. Animals are fasted overnight before dosing.[24]
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.[24]
-
Procedure: The test proceeds in a stepwise manner. If mortality occurs in the first group of animals, the test is repeated at a lower dose level. If no mortality is observed, the test is repeated at a higher dose level. This continues until the toxicity class can be determined.[24]
3. In Vivo Developmental Toxicity: Zebrafish Embryo Toxicity Test (OECD Guideline 236)
The zebrafish embryo is a valuable model for assessing developmental toxicity due to its rapid development, transparency, and genetic similarity to humans.[25][26][27][28][29]
-
Embryo Collection and Exposure: Collect freshly fertilized zebrafish embryos and expose them to a range of concentrations of the pyrazole inhibitor in a multi-well plate.[27]
-
Observation Period: Observe the embryos under a microscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).
-
Endpoints: Assess for lethal endpoints (coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature, and hatching inhibition).[29]
-
LC50 Determination: The concentration that is lethal to 50% of the embryos (LC50) is calculated at the end of the observation period.[27]
Signaling Pathway Diagrams
The following diagrams, created using the DOT language, illustrate the signaling pathways targeted by the selected pyrazole inhibitors.
Caption: Crizotinib inhibits ALK and c-MET signaling pathways.
References
- 1. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-Line Lorlatinib Versus Crizotinib in ALK-Positive NSCLC: Japanese Subgroup Analysis of CROWN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Safety and efficacy of the pan-FGFR inhibitor erdafitinib in advanced urothelial carcinoma and other solid tumors: A systematic review and meta-analysis [frontiersin.org]
- 5. Adverse events in patients with advanced urothelial carcinoma treated with erdafitinib: a retrospective pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Safety Information | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Serious Adverse Events During Ruxolitinib Treatment Discontinuation in Patients With Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. srrjournals.com [srrjournals.com]
- 16. clyte.tech [clyte.tech]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT (Assay protocol [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. ijpsr.com [ijpsr.com]
- 27. Design, Biological Evaluation, and Zebrafish Embryo Toxicity of a Novel Pyrazoline Derivative - Journal of Young Pharmacists [jyoungpharm.org]
- 28. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 29. Developmental toxicity and potential mechanisms of pyraoxystrobin to zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a potentially hazardous substance based on the profiles of structurally similar pyrazole derivatives.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with appropriate care. All research chemicals should be treated as potentially hazardous.[1] Standard personal protective equipment (PPE), including a laboratory coat, chemical-resistant gloves (such as nitrile), and safety goggles, must be worn at all times to prevent skin and eye contact.[2][3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[4]
Hazard Assessment of Structurally Similar Compounds
Due to the lack of a specific SDS, the hazard profile is inferred from analogous pyrazole compounds. This "worst-case" scenario approach ensures a high margin of safety.[2] Many pyrazole derivatives are classified as skin and eye irritants.[2][5] Some may also be harmful if swallowed and may cause respiratory irritation.[3][6] Furthermore, pyrazole-containing compounds can be harmful to aquatic life with long-lasting effects, necessitating their disposal as hazardous waste to prevent environmental contamination.[4]
Step-by-Step Disposal Protocol
The recommended and most common method for the disposal of such research chemicals is through a licensed professional waste disposal service.[1][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[8]
1. Waste Segregation:
Proper waste segregation is the foundational step to prevent unintended chemical reactions and ensure compliant disposal.[1]
-
Solid Waste:
-
Collect unused or contaminated solid 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in a clearly labeled, sealable, and chemically compatible waste container.[2]
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[2]
-
-
Liquid Waste:
-
Solutions containing 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[1]
-
Do not mix solutions of this compound with other incompatible waste streams.[1] It is best practice to separate halogenated from non-halogenated waste where possible.[8]
-
2. Container Selection and Labeling:
The integrity and clear labeling of waste containers are critical for safe storage and transport.[1]
-
Container Requirements:
-
Labeling:
3. Waste Storage:
Designated storage areas are essential for the safe accumulation of hazardous waste.
-
Store sealed waste containers in a designated hazardous waste accumulation area, often referred to as a Satellite Accumulation Area (SAA).[7][9]
-
This area should be well-ventilated, away from incompatible materials, and under the direct supervision of laboratory personnel.[2][11]
-
Containers must be kept closed except when adding waste.[8]
4. Arranging for Professional Disposal:
The final disposal must be handled by qualified professionals.
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[1][2]
-
Provide a detailed inventory of the waste, including the chemical name and quantity, when requesting a pickup.[1]
-
The ultimate disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine should be conducted by a licensed professional waste disposal company, likely through high-temperature incineration.[2][4]
Summary of Disposal Procedures
For quick reference, the following table summarizes the key operational and disposal considerations for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
| Aspect | Procedure | Rationale | Citations |
| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and chemical safety goggles. | To prevent skin and eye contact with the potentially hazardous compound. | [2][3] |
| Waste Classification | Treat as hazardous chemical waste. | Inferred hazard from similar pyrazole compounds, which can be irritants and environmentally harmful. | [2][4][8] |
| Solid Waste Collection | Collect pure compound and contaminated disposables in a dedicated, sealed, and compatible container. | To prevent cross-contamination and ensure proper containment. | [1][2] |
| Liquid Waste Collection | Collect solutions in a separate, sealed, and compatible container. Segregate from incompatible waste streams. | To avoid dangerous chemical reactions and facilitate proper disposal. | [1][8] |
| Container Labeling | Label with "Hazardous Waste," full chemical name, hazard warnings, PI name, location, and start date. | To ensure clear identification, safe handling, and regulatory compliance. | [8][9] |
| Storage | Store in a designated, well-ventilated Satellite Accumulation Area, away from incompatible materials. | For safe, secure, and compliant temporary storage prior to disposal. | [7][9][11] |
| Final Disposal | Arrange for pickup by your institution's EHS department for disposal by a licensed waste management company. | To ensure environmentally responsible and legally compliant disposal, likely via incineration. | [1][2][4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
Caption: Disposal workflow for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, fostering a culture of safety and compliance within the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Protocols for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. The following guidance is based on safety data for structurally related compounds and is intended to supplement, not replace, institutional safety procedures. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.
Hazard Assessment
-
Skin Corrosion/Irritation : Causes skin irritation.[3][4][5]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[1][3][4][5]
-
Acute Dermal and Inhalation Toxicity : May be harmful in contact with skin or if inhaled.[2]
-
Respiratory Tract Irritation : May cause respiratory irritation.[2][4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn with goggles, especially when there is a splash risk.[6][7] |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Inspect gloves for integrity before each use and change them frequently.[6] For chemicals with unknown toxicity, consider double-gloving or using a more robust glove type. |
| Lab Coat | A flame-resistant lab coat that fully covers the arms is required.[6][7] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should be made of a non-absorbent material. Shoes must be closed-toed and provide full coverage.[6][7] | |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for safely handling 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in a laboratory setting.
Disposal Plan
Proper disposal of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine and its associated waste is critical to ensure environmental safety and regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused or expired 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, and any contaminated consumables (e.g., weigh boats, contaminated paper towels).
-
Liquid Waste: Solutions containing the compound and solvents used for rinsing contaminated glassware. Due to the fluorine content, this may be classified as halogenated waste.
-
Contaminated Sharps: Any needles, syringes, or broken glass that have come into contact with the chemical.
-
Contaminated PPE: Disposable gloves, lab coats, and other PPE that are contaminated.
Disposal Protocol:
-
Container Selection : Use only approved, chemically compatible, and properly labeled hazardous waste containers.[8]
-
Waste Segregation :
-
Labeling : Ensure all waste containers are clearly labeled with the chemical name and a hazardous waste sticker.
-
Storage : Store waste containers in a designated satellite accumulation area.
-
Pickup : Arrange for waste pickup through your institution's EHS department.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8] The first rinse of any contaminated glassware should be collected as hazardous waste.[8]
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
